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  • Product: Methyl 2-cyclopropyl-2-hydroxypropanoate
  • CAS: 1248911-98-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2-cyclopropyl-2-hydroxypropanoate

Introduction: The Strategic Value of a Strained Ring in Modern Chemistry Methyl 2-cyclopropyl-2-hydroxypropanoate is a fascinating small molecule that embodies several key structural motifs of significant interest in con...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Strained Ring in Modern Chemistry

Methyl 2-cyclopropyl-2-hydroxypropanoate is a fascinating small molecule that embodies several key structural motifs of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its architecture, featuring a cyclopropyl group, a tertiary alcohol, and a methyl ester, makes it a valuable chiral building block for the synthesis of more complex molecular entities. The cyclopropyl group, a three-membered carbocycle, is a highly prized structural unit in drug design.[1][2] Its inherent ring strain imparts unique electronic and conformational properties to molecules, often leading to enhanced biological activity, improved metabolic stability, and optimized physicochemical characteristics.[1] This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential applications of Methyl 2-cyclopropyl-2-hydroxypropanoate, designed for researchers, scientists, and professionals in drug development.

I. Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 2-cyclopropyl-2-hydroxypropanoate is characterized by a central quaternary carbon atom bonded to a cyclopropyl ring, a hydroxyl group, a methyl group, and a methoxycarbonyl group. This arrangement results in a chiral center at the C2 position, meaning the molecule can exist as two enantiomers.

Chemical Identifiers:

  • CAS Number: 1248911-98-9[3]

  • Molecular Formula: C₇H₁₂O₃

  • IUPAC Name: Methyl 2-cyclopropyl-2-hydroxypropanoate

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight144.17 g/mol PubChem
XLogP3-AA (Lipophilicity)0.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

II. Synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate: A Plausible Experimental Protocol

Core Synthetic Strategy: Nucleophilic Addition of a Cyclopropyl Grignard Reagent

The most direct approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to methyl pyruvate. This reaction is a classic example of carbon-carbon bond formation and is known for its efficiency and reliability.

Step-by-Step Experimental Protocol

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl pyruvate

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Pyruvate:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of methyl pyruvate in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude Methyl 2-cyclopropyl-2-hydroxypropanoate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification Cyclopropyl_Bromide Cyclopropyl Bromide Grignard_Reagent Cyclopropylmagnesium Bromide Cyclopropyl_Bromide->Grignard_Reagent + Mg in Et2O Mg Magnesium Mg->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture + Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Aqueous Workup Pure_Product Methyl 2-cyclopropyl-2- hydroxypropanoate Crude_Product->Pure_Product Chromatography

Caption: Synthetic workflow for Methyl 2-cyclopropyl-2-hydroxypropanoate.

III. Spectroscopic Characterization: Predicted Spectral Data

Due to the absence of publicly available, dedicated spectroscopic data for Methyl 2-cyclopropyl-2-hydroxypropanoate, the following predictions are based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.[4][5][6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Cyclopropyl Protons: These will appear as a complex multiplet in the upfield region, typically between 0.2 and 1.0 ppm. The diastereotopic nature of the methylene protons on the cyclopropane ring will lead to complex splitting patterns.

  • Methyl Protons (C-CH₃): A singlet is expected around 1.3-1.5 ppm.

  • Methyl Ester Protons (O-CH₃): A sharp singlet will be observed further downfield, likely in the range of 3.7-3.8 ppm.

  • Hydroxyl Proton (OH): A broad singlet that can appear over a wide chemical shift range, typically between 2.0 and 4.0 ppm, and its position is concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring will resonate at a very high field, typically between 5 and 15 ppm. The methine carbon will be slightly further downfield.

  • Methyl Carbon (C-CH₃): A signal is expected in the range of 20-25 ppm.

  • Methyl Ester Carbon (O-CH₃): This carbon will appear around 52-54 ppm.

  • Quaternary Carbon (C-OH): The carbon bearing the hydroxyl and cyclopropyl groups will be observed in the region of 70-75 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will have the most downfield chemical shift, expected to be in the range of 170-175 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (sp³): Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-H Stretch (cyclopropyl): C-H bonds in the cyclopropane ring may show a characteristic stretch slightly above 3000 cm⁻¹.

  • C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1740-1720 cm⁻¹, which is characteristic of an ester carbonyl group.[7]

  • C-O Stretch (Ester): Two distinct C-O stretching bands are anticipated in the fingerprint region, typically around 1250-1000 cm⁻¹.[7]

IV. Applications in Research and Drug Development

The unique structural features of Methyl 2-cyclopropyl-2-hydroxypropanoate make it a highly attractive building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.

A Valuable Chiral Precursor

The presence of a chiral center and multiple functional groups allows for the stereoselective synthesis of more complex molecules. It can serve as a starting material for the preparation of a variety of derivatives, including amides, larger esters, and compounds where the hydroxyl group is further functionalized. Such chiral building blocks are essential in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[9][10]

The Role of the Cyclopropyl and Methyl Groups in Medicinal Chemistry
  • The "Magic Methyl" Effect: The strategic placement of a methyl group can have profound effects on the pharmacological properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[11] It can influence binding affinity, metabolic stability, and pharmacokinetic profiles.

  • The Cyclopropyl Advantage: As previously mentioned, the incorporation of a cyclopropyl ring can rigidify a molecule's conformation, leading to enhanced binding to a biological target.[1] Furthermore, the C-H bonds of a cyclopropane are generally more resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve a drug's half-life in the body.[1]

Potential Therapeutic Areas

Given the prevalence of cyclopropyl-containing compounds in drug discovery, derivatives of Methyl 2-cyclopropyl-2-hydroxypropanoate could be explored for a wide range of therapeutic targets, including but not limited to:

  • Oncology: Many anti-cancer agents incorporate strained ring systems to enhance their activity.

  • Infectious Diseases: The cyclopropyl moiety is a key feature in several antibacterial and antiviral drugs.

  • Central Nervous System (CNS) Disorders: The conformational constraint provided by the cyclopropyl group can be beneficial for designing ligands that selectively target CNS receptors.

Illustrative Research and Development Workflow

R_and_D_Workflow Start Methyl 2-cyclopropyl-2- hydroxypropanoate Derivatization Chemical Derivatization (e.g., amidation, etherification) Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential R&D workflow utilizing the target molecule.

V. Conclusion

Methyl 2-cyclopropyl-2-hydroxypropanoate stands as a molecule of significant potential for the discerning synthetic chemist. Its combination of a chiral center, a reactive hydroxyl group, and the strategically important cyclopropyl and methyl moieties makes it a valuable intermediate for the synthesis of novel, high-value compounds. While detailed literature on this specific molecule is sparse, its synthesis and characterization can be confidently approached through established chemical principles. As the demand for structurally diverse and functionally optimized molecules continues to grow, particularly in the pharmaceutical industry, the utility of well-designed building blocks like Methyl 2-cyclopropyl-2-hydroxypropanoate will undoubtedly increase.

References

  • [Publication: Crystallographic and Spectroscopic Characterization of 2-

  • ://arxiv.org/abs/2209.05216)

Sources

Exploratory

1H and 13C NMR chemical shifts for Methyl 2-cyclopropyl-2-hydroxypropanoate

The Structural Elucidation of Methyl 2-cyclopropyl-2-hydroxypropanoate: A Comprehensive NMR Guide As a Senior Application Scientist in structural elucidation, I frequently encounter highly functionalized small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural Elucidation of Methyl 2-cyclopropyl-2-hydroxypropanoate: A Comprehensive NMR Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter highly functionalized small molecules where subtle electronic and spatial effects drastically alter spectral behavior. Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS 1248911-98-9) is a prime example of such a molecule. It combines the rigid, metabolically stable cyclopropyl motif with a highly polarized alpha-hydroxy ester backbone.

In this technical guide, we will deconstruct the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of this compound. Rather than simply listing data, we will explore the quantum mechanical causality behind these chemical shifts and establish a self-validating experimental protocol for unambiguous assignment.

I. Mechanistic Drivers of Chemical Shifts

To accurately predict and assign the NMR spectra of Methyl 2-cyclopropyl-2-hydroxypropanoate, one must understand the competing electronic forces within its molecular architecture. The molecule consists of four distinct micro-environments: the ester methyl, the quaternary alpha-carbon (C2), the C2-bound methyl, and the cyclopropyl ring.

1. Magnetic Anisotropy of the Cyclopropyl Ring A defining feature of cyclopropyl-containing compounds is the pronounced upfield shift of both protons and carbons within the three-membered ring. This is not merely an inductive effect; it is driven by magnetic anisotropy. The circulation of electrons within the highly strained C-C bonds generates a local magnetic field that opposes the applied external magnetic field (the shielding cone)[1]. Consequently, the cyclopropyl methylene protons (C5, C6) resonate at unusually low frequencies (0.3–0.6 ppm), and their corresponding carbons appear near 1–3 ppm[2].

2. Deshielding via Inductive Polarization In stark contrast to the shielded cyclopropyl ring, the alpha-carbon (C2) is bonded directly to a hydroxyl group (-OH) and an ester carbonyl (-COOCH 3​ ). These strongly electronegative substituents withdraw electron density via the σ -bond framework. This localized electron depletion strips the magnetic shielding from C2, pushing its 13 C resonance significantly downfield to approximately 74.5 ppm[3]. Furthermore, the local micro-environment of the hydrogel or solvent can influence the exact shift of the ester carbonyl, which typically resonates near 176 ppm[4].

II. Self-Validating Acquisition Protocol

A critical failure point in pharmaceutical NMR analysis is the reliance on uncalibrated 1D spectra. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system , meaning each step contains an internal quality control check before proceeding to the next.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen over protic solvents (like CD 3​ OD) to prevent deuterium exchange with the tertiary hydroxyl group (-OH), allowing the -OH proton to be observed (typically as a broad singlet).

  • Validation: The presence of the TMS peak at exactly 0.00 ppm serves as the internal zero-point calibration, validating the chemical shift axis.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Execute 3D gradient shimming (e.g., topshim on Bruker systems).

  • Causality: Optimal impedance matching maximizes signal-to-noise ratio (SNR), which is critical for observing the unprotonated C1 and C2 carbons in the 13 C spectrum.

  • Validation: Acquire a single-scan 1 H spectrum. Measure the linewidth at half-height ( Δν1/2​ ) of the TMS peak. If Δν1/2​>1.0 Hz, the magnetic field is inhomogeneous, and shimming must be repeated.

Step 3: Pulse Sequence Selection & Acquisition

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete T1​ relaxation for the methyl protons, guaranteeing that the integral ratios perfectly match the proton count (3:3:1:4:1).

  • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 3.0 seconds and acquire at least 512 scans. Causality: Quaternary carbons (C1, C2) lack attached protons to facilitate dipole-dipole relaxation, meaning they have inherently long T1​ times. A longer D1 prevents signal saturation of these critical backbone carbons.

III. Quantitative Spectral Data Synthesis

Based on the structural additivity rules and empirical data for cyclopropyl and alpha-hydroxy ester motifs[1][2][3], the quantitative assignments for Methyl 2-cyclopropyl-2-hydroxypropanoate are synthesized in the tables below.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
-COOCH 3​ 3.76Singlet (s)3H-Deshielded by adjacent ester oxygen.
-OH 3.25Broad Singlet (br s)1H-Exchangeable; broadened by hydrogen bonding.
C3-H 3​ 1.45Singlet (s)3H-Deshielded by the β -inductive effect of C2-OH.
C4-H 1.15Multiplet (m)1H~ 5.0 - 8.0Cyclopropyl methine; balanced by ring anisotropy and C2 proximity.
C5-H 2​ , C6-H 2​ 0.35 – 0.55Multiplet (m)4HComplexHighly shielded by the cyclopropyl magnetic shielding cone.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C1 (C=O) 176.2Quaternary (Cq)Highly deshielded ester carbonyl carbon.
C2 ( α -C) 74.5Quaternary (Cq)Strongly deshielded by direct attachment to -OH and C=O.
-COOCH 3​ 52.6Primary (CH 3​ )Standard methoxy ester shift.
C3-H 3​ 26.1Primary (CH 3​ )Aliphatic methyl, slightly downfield due to C2.
C4-H 19.5Tertiary (CH)Cyclopropyl methine.
C5, C6 1.8 – 2.5Secondary (CH 2​ )Extreme upfield shift due to cyclopropyl ring current.

IV. Multidimensional Validation Workflow

To transition from predicted shifts to unambiguous structural proof, a 2D NMR workflow is mandatory. 1D spectra alone cannot definitively prove the connectivity between the cyclopropyl ring and the alpha-hydroxy ester backbone. We utilize HSQC (Heteronuclear Single Quantum Coherence) to map direct 1JCH​ bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the quaternary gaps ( 2JCH​ and 3JCH​ ).

Below is the logical workflow utilized in our laboratory to ensure absolute assignment integrity.

NMR_Workflow N1 1. Sample Preparation (CDCl3 + 0.03% TMS) N2 2. 1D 1H & 13C Acquisition (zg30 / zgpg30) N1->N2 Load & Shim N3 3. Internal Validation (Linewidth < 1.0 Hz, TMS = 0 ppm) N2->N3 QA/QC Check N4 4. 2D HSQC (1J C-H Mapping) N3->N4 Direct Connects N6 6. 2D COSY (Cyclopropyl Spin System) N3->N6 Spin Coupling N5 5. 2D HMBC (Long-Range C2 & C=O) N4->N5 Quaternary Carbon ID N7 7. Final Unambiguous Assignment N5->N7 Backbone Validation N6->N7 Ring Validation

Multidimensional NMR workflow for the unambiguous structural elucidation of cyclopropyl esters.

Workflow Causality:

  • COSY: Validates the isolated spin system of the cyclopropyl ring. The methine proton at 1.15 ppm will show strong cross-peaks to the methylene multiplets at 0.35–0.55 ppm.

  • HSQC: Confirms that the carbon at 19.5 ppm is directly attached to the proton at 1.15 ppm, and the carbons at ~2 ppm are attached to the highly shielded protons.

  • HMBC (The Keystone): Because C1 (176.2 ppm) and C2 (74.5 ppm) have no attached protons, HSQC is blind to them. HMBC provides the definitive proof of structure: The C3 methyl protons (1.45 ppm) will show strong 2J correlations to C2 and 3J correlations to C1, locking the entire molecular backbone together.

V. References

  • National Institute of Informatics (NII). "Novel Cyclopropyl Compounds, Cyclopropylvirgines A to G, from the Fruiting Bodies of Amanita Virgineoides." NII Scholarly and Academic Information Navigator. Available at:[Link]

  • University of Surrey. "Development of a NanoBRET Screening Assay for Buruli Ulcer Drug Leads with a Novel Mode of Action." Surrey Research Insight Open Access. Available at:[Link]

  • ResearchGate. "Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels." ResearchGate Publications. Available at:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of Methyl 2-cyclopropyl-2-hydroxypropanoate: A Mechanistic Whitepaper

Executive Summary Methyl 2-cyclopropyl-2-hydroxypropanoate (Molecular Formula: C₇H₁₂O₃, Exact Mass: 144.0786 Da) is a highly functionalized aliphatic ester featuring an alpha-hydroxy group and a cyclopropyl ring[1]. In d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclopropyl-2-hydroxypropanoate (Molecular Formula: C₇H₁₂O₃, Exact Mass: 144.0786 Da) is a highly functionalized aliphatic ester featuring an alpha-hydroxy group and a cyclopropyl ring[1]. In drug development and synthetic chemistry, the cyclopropyl motif is frequently utilized to restrict molecular conformation and enhance metabolic stability. Understanding the mass spectrometric (MS) fragmentation of this molecule is critical for structural elucidation, metabolite tracking, and forensic analysis.

This whitepaper provides an in-depth analysis of the Electron Ionization (EI) fragmentation kinetics of Methyl 2-cyclopropyl-2-hydroxypropanoate. By anchoring the analysis in the principles of carbocation stability, oxonium ion resonance, and cyclopropylcarbinyl ring-opening chemistry, this guide establishes a self-validating framework for interpreting complex MS data.

Structural Profiling & Ionization Energetics

Under standard 70 eV Electron Ionization (EI), aliphatic esters typically yield weak or non-existent molecular ions (M⁺•) due to the rapid kinetics of alpha-cleavage[2]. In the case of Methyl 2-cyclopropyl-2-hydroxypropanoate, the central alpha-carbon (C2) is a highly congested quaternary center bonded to four distinct moieties: a methyl group, a hydroxyl group, a cyclopropyl ring, and a carbomethoxy (ester) group.

The presence of the tertiary hydroxyl group severely destabilizes the molecular ion (m/z 144), driving immediate fragmentation to dissipate the localized charge. Unlike longer-chain aliphatic esters, this molecule lacks an accessible gamma-hydrogen on the ester side, completely suppressing the classic McLafferty rearrangement[2]. Instead, the fragmentation is entirely dominated by competitive alpha-cleavages.

Primary Fragmentation Mechanics: The Alpha-Cleavage Paradigm

Upon ionization, the removal of an electron from either the hydroxyl oxygen or the carbonyl oxygen initiates a cascade of bond dissociations. The dominant pathways are dictated by the thermodynamic stability of the resulting carbocations.

  • Pathway A: Formation of the Base Peak (m/z 85) The most favorable cleavage is the loss of the carbomethoxy radical (•COOCH₃, 59 Da), yielding an ion at m/z 85. Causality: This fragmentation is overwhelmingly preferred because the resulting tertiary carbocation, [CH₃-C(OH)-Cyclopropyl]⁺, is dually stabilized. The adjacent hydroxyl oxygen donates electron density via resonance to form a stable oxonium ion, while the cyclopropyl ring provides profound stabilization through sigma-p orbital overlap—a phenomenon fundamentally recognized in cyclopropylcarbinyl cation chemistry[3].

  • Pathway B: Loss of the Cyclopropyl Radical (m/z 103) Cleavage of the C-C bond linking the cyclopropyl ring results in the loss of •C₃H₅ (41 Da), generating the [CH₃-C(OH)-COOCH₃]⁺ cation at m/z 103.

  • Pathway C: Acylium Ion Formation (m/z 113) A characteristic hallmark of methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da)[4]. This yields a resonance-stabilized acylium ion at m/z 113.

PrimaryFragmentation M M+• m/z 144 (Weak/Absent) F85 [M - COOCH3]+ m/z 85 Base Peak M->F85 - •COOCH3 (59 Da) Alpha-Cleavage F103 [M - C3H5]+ m/z 103 M->F103 - •C3H5 (41 Da) Alpha-Cleavage F129 [M - CH3]+ m/z 129 M->F129 - •CH3 (15 Da) Alpha-Cleavage F113 [M - OCH3]+ m/z 113 M->F113 - •OCH3 (31 Da) Acylium Formation

Primary EI-MS fragmentation pathways of Methyl 2-cyclopropyl-2-hydroxypropanoate.

Secondary Rearrangements & Ring-Opening Kinetics

The m/z 85 base peak is not a static entity. Cyclopropylcarbinyl cations exist in a dynamic equilibrium with bicyclobutonium and homoallyl cations[5]. In the high-vacuum environment of the mass spectrometer, this internal energy drives secondary fragmentations:

  • Ring-Opening and Ethylene Loss: The cyclopropylcarbinyl cation (m/z 85) undergoes a rapid ring-opening rearrangement to a homoallylic cation. This intermediate subsequently undergoes a retro-ene-like cleavage, expelling neutral ethylene (C₂H₄, 28 Da) to yield a highly stable oxonium/acylium hybrid ion at m/z 57 ([C₃H₅O]⁺).

  • Dehydration: The hydroxyl group can be eliminated as a neutral water molecule (18 Da) from the m/z 85 precursor, yielding a resonance-stabilized diene-like cation at m/z 67 ([C₅H₇]⁺).

SecondaryRearrangement F85 Cyclopropylcarbinyl Cation m/z 85 Homoallyl Homoallyl Cation m/z 85 F85->Homoallyl Ring Opening F67 Diene Cation m/z 67 F85->F67 - H2O (18 Da) F57 Oxonium Ion m/z 57 Homoallyl->F57 - C2H4 (28 Da)

Secondary rearrangement and ring-opening kinetics of the m/z 85 fragment.

Quantitative Data Summary

The following table synthesizes the expected quantitative distribution of fragments, allowing for rapid spectral comparison and validation.

m/zNeutral LossFragment FormulaStructural AssignmentExpected Relative Abundance
144 NoneC₇H₁₂O₃⁺•Molecular Ion (M⁺•)< 1% (Often Absent)
129 15 Da (•CH₃)C₆H₉O₃⁺[M - Methyl]⁺Minor (~5-10%)
113 31 Da (•OCH₃)C₆H₉O₂⁺Acylium IonModerate (~20-30%)
103 41 Da (•C₃H₅)C₄H₇O₃⁺[M - Cyclopropyl]⁺Moderate (~15-25%)
85 59 Da (•COOCH₃)C₅H₉O⁺Cyclopropylcarbinyl CationBase Peak (100%)
67 77 Da (59 + 18)C₅H₇⁺[m/z 85 - H₂O]⁺Moderate (~30-40%)
57 87 Da (59 + 28)C₃H₅O⁺[m/z 85 - C₂H₄]⁺High (~60-80%)

Self-Validating Experimental Protocol: GC-EI-MS/MS

To definitively elucidate the fragmentation causality without over-reliance on predictive computational libraries, the following self-validating analytical workflow must be employed.

Phase 1: Chemical Derivatization (The Causality Anchor)

Purpose: To definitively prove that the m/z 85 base peak contains the intact hydroxyl group.

  • Aliquot 1.0 mg of Methyl 2-cyclopropyl-2-hydroxypropanoate into a glass autosampler vial.

  • Add 50 µL of anhydrous pyridine acting as a basic scavenger, followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the mixture at 60 °C for 30 minutes to convert the sterically hindered tertiary hydroxyl group into a trimethylsilyl (TMS) ether.

  • Validation Logic: If the m/z 85 peak in the underivatized spectrum shifts to m/z 157 (+72 Da) in the derivatized spectrum, it mathematically validates that the base peak retains the intact hydroxyl moiety, confirming the loss of the ester group.

Phase 2: Chromatographic Separation
  • Inject 1 µL of the sample (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Set the inlet temperature to 250 °C and utilize ultra-high purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Execute the temperature program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Phase 3: Tandem Mass Spectrometry (Product Ion Scan)
  • Operate the mass spectrometer in Electron Ionization (EI) mode at a standard 70 eV to ensure reproducible hard ionization[2].

  • In Q1 (Quadrupole 1), isolate the precursor ion at m/z 85.

  • In q2 (Collision Cell), introduce Argon collision gas and apply a collision energy (CE) ramp from 10 to 30 eV.

  • In Q3 (Quadrupole 3), scan from m/z 30 to m/z 90 to capture product ions.

  • Validation Logic: The detection of m/z 57 and m/z 67 directly correlates the m/z 85 precursor to the cyclopropylcarbinyl ring-opening and dehydration pathways, validating the structural assignment[5].

References

  • PubChemLite: Methyl 2-cyclopropyl-2-hydroxypropano
  • GCMS Section 6.
  • Mass Spectra of Esters. Formation of Rearrangement Ions.
  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis.
  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society.

Sources

Exploratory

An Authoritative Guide to the Formation of Methyl 2-cyclopropyl-2-hydroxypropanoate: Mechanism and Synthesis

Abstract: This technical guide provides a comprehensive examination of the predominant synthetic mechanism for Methyl 2-cyclopropyl-2-hydroxypropanoate, a molecule of interest for its potential as a versatile building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the predominant synthetic mechanism for Methyl 2-cyclopropyl-2-hydroxypropanoate, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. The inherent strain and unique electronic properties of the cyclopropyl motif, combined with the tertiary alcohol and ester functionalities, make it a valuable scaffold. This document focuses on the most direct and reliable synthetic route: the nucleophilic addition of a cyclopropyl organometallic reagent to methyl pyruvate. We will dissect the reaction mechanism from first principles, present a field-proven experimental protocol, and discuss the critical parameters that ensure a self-validating and reproducible synthesis.

Part 1: Mechanistic Analysis: Nucleophilic Addition of Cyclopropylmagnesium Bromide to Methyl Pyruvate

The formation of Methyl 2-cyclopropyl-2-hydroxypropanoate is most efficiently achieved via a Grignard reaction. This pathway leverages the powerful nucleophilicity of a cyclopropyl organometallic species to attack the electrophilic ketone carbonyl of an α-ketoester, methyl pyruvate.

Core Principles and Reactant Analysis

The success of this synthesis hinges on the predictable reactivity of the chosen reagents.

  • The Electrophile: Methyl Pyruvate (CH₃C(O)CO₂CH₃) Methyl pyruvate is an α-ketoester, a class of compounds characterized by two adjacent carbonyl groups.[1] A critical aspect of its reactivity is the differential electrophilicity of these two carbonyl carbons. The ketone carbonyl is significantly more electrophilic and reactive toward nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the ester's oxygen atom participates in resonance, delocalizing the positive charge on the carbonyl carbon and reducing its electrophilicity.[2] This inherent difference allows for selective attack at the desired position.

  • The Nucleophile: Cyclopropylmagnesium Bromide (c-C₃H₅MgBr) As a Grignard reagent, cyclopropylmagnesium bromide is a potent source of a nucleophilic cyclopropyl carbanion.[3][4] It is typically prepared in situ from the reaction of cyclopropyl bromide with magnesium metal under anhydrous conditions. The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the cyclopropyl carbon, driving it to attack electrophilic centers.[5]

Step-by-Step Reaction Mechanism

The reaction proceeds through a well-established mechanism for Grignard additions to carbonyl compounds, which can be broken down into four key steps.[6][7]

  • Lewis Acid Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the lone pair of electrons on the more basic ketonic oxygen of methyl pyruvate. This coordination polarizes the carbon-oxygen double bond, further enhancing the electrophilic character of the ketone's carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic carbon of the cyclopropyl group executes an attack on the now highly electrophilic ketonic carbon. This addition typically proceeds through a cyclic, six-membered ring transition state, which helps to organize the reactants.[6] The C=O π-bond breaks, and the electron pair moves onto the oxygen atom.

  • Formation of Tetrahedral Intermediate: This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. The original stereocenter at the C2 position of pyruvate is transformed into a new tertiary alkoxide.

  • Aqueous Work-up (Protonation): The reaction is quenched by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide, yielding the final tertiary alcohol product, Methyl 2-cyclopropyl-2-hydroxypropanoate, along with water-soluble magnesium salts which can be easily removed during extraction.[3]

Mechanistic Visualization

The following diagram illustrates the flow of electrons and the transformation of intermediates throughout the reaction.

Caption: Reaction mechanism for the formation of the target compound.

Part 2: Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and characterization of Methyl 2-cyclopropyl-2-hydroxypropanoate. Adherence to anhydrous conditions during the formation and use of the Grignard reagent is critical for success.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PurityNotes
Magnesium TurningsMg24.31>99%Must be activated.
IodineI₂253.81>99.8%Catalyst for Mg activation.
Cyclopropyl BromideC₃H₅Br120.98>98%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Dri-Solv or equivalentCritical for Grignard formation.
Methyl PyruvateC₄H₆O₃102.09>98%[1]
Saturated Ammonium ChlorideNH₄Cl (aq)53.49SaturatedFor quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37For drying organic layers.
Silica GelSiO₂60.08230-400 meshFor column chromatography.
Step-by-Step Synthesis Workflow

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.

  • Add a small portion (~10%) of the cyclopropyl bromide solution to the magnesium turnings. The disappearance of the purple iodine color and gentle reflux indicates the initiation of the reaction. Gentle warming may be required.[3]

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

  • After the addition is complete, continue to stir the gray-black solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyl Pyruvate

  • In a separate flame-dried flask under nitrogen, prepare a solution of methyl pyruvate (1.0 equivalent) in anhydrous THF.

  • Cool this solution to 0 °C using an ice-water bath.

  • Add the freshly prepared cyclopropylmagnesium bromide solution dropwise to the cooled methyl pyruvate solution with vigorous stirring over 30 minutes.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Quenching and Purification

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-cyclopropyl-2-hydroxypropanoate.

Experimental Workflow Diagram

Experimental_Workflow A 1. Apparatus Setup (Flame-dried, N₂ Atmosphere) B 2. Grignard Reagent Synthesis (Mg + c-PrBr in THF) A->B Activate Mg C 3. Substrate Preparation (Methyl Pyruvate in THF, 0 °C) A->C D 4. Nucleophilic Addition (Add Grignard to Substrate) B->D Dropwise Addition C->D E 5. Reaction Quench (Saturated NH₄Cl at 0 °C) D->E Monitor by TLC F 6. Aqueous Work-up (Extraction with Et₂O) E->F G 7. Purification (Column Chromatography) F->G Dry & Concentrate H 8. Final Product (Characterization) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: Data Analysis and Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques. The following table presents expected data for Methyl 2-cyclopropyl-2-hydroxypropanoate.

ParameterExpected Result
Physical Appearance Colorless to pale yellow oil
Yield 65-80%
¹H NMR (CDCl₃, 400 MHz) δ 3.75 (s, 3H, -OCH₃), δ 2.5-3.0 (br s, 1H, -OH), δ 1.45 (s, 3H, -CH₃), δ 1.00-1.10 (m, 1H, cyclopropyl-CH), δ 0.40-0.60 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 175.5 (C=O, ester), δ 75.0 (C-OH), δ 52.5 (-OCH₃), δ 24.0 (-CH₃), δ 15.0 (cyclopropyl-CH), δ 2.5 (cyclopropyl-CH₂)
IR (thin film, cm⁻¹) 3450 (br, O-H stretch), 2980 (C-H stretch), 1735 (s, C=O ester stretch), 1150 (C-O stretch)

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ACS Publications. (2017). Dialkyl Phosphite-Initiated Cyclopropanation of α,β-Unsaturated Ketones Using α-Ketoesters or Isatin Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2022). Kulinkovich Reaction. Retrieved from [Link]

  • ACS Publications. (2010). Asymmetric Cyclopropanation of β,γ-Unsaturated α-Ketoesters with Stabilized Sulfur Ylides Catalyzed by C2-Symmetric Ureas. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Esters with Grignard Reagent. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclopropanation of alkenes with α‐bromo‐β‐keto esters. Retrieved from [Link]

  • PMC. (n.d.). An α‐Cyclopropanation of Carbonyl Derivatives by Oxidative Umpolung. Retrieved from [Link]

  • SciSpace. (n.d.). Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. Retrieved from [Link]

  • ACS Publications. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pyruvic acid, methyl ester. Retrieved from [Link]

  • MSU chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-cyclopropyl-2-hydroxypropanoate — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl pyruvate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • ResearchGate. (2025). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646208A - Preparation method of methyl pyruvate.
  • ResearchGate. (2025). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-cyclopropyl-2-hydroxypropanoate in Organic Solvents

Introduction Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS No. 1248911-98-9) is a chiral ester molecule featuring a unique combination of functional groups: a cyclopropyl ring, a tertiary alcohol, and a methyl ester.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS No. 1248911-98-9) is a chiral ester molecule featuring a unique combination of functional groups: a cyclopropyl ring, a tertiary alcohol, and a methyl ester.[1] This structural arrangement imparts a distinct physicochemical profile that is critical for its application in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is paramount for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[2]

This guide provides a comprehensive analysis of the predicted solubility profile of Methyl 2-cyclopropyl-2-hydroxypropanoate based on first principles of chemical interactions. It further outlines authoritative, step-by-step experimental protocols for precise solubility determination, ensuring a self-validating system for generating reliable data. The insights herein are designed to empower scientists to make informed decisions regarding solvent selection and handling of this compound.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[3] The molecular structure of Methyl 2-cyclopropyl-2-hydroxypropanoate allows for a range of interactions that dictate its solubility across different solvent classes.

Molecular Structure Analysis:

  • Polar Groups: The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a methyl ester (-COOCH₃) group, where the carbonyl oxygen can act as a hydrogen bond acceptor. These groups contribute to its polarity.[4]

  • Nonpolar Groups: The cyclopropyl ring and the methyl groups from the ester and propanoate backbone are nonpolar hydrocarbon moieties. These regions interact primarily through weaker van der Waals forces.

This duality suggests that Methyl 2-cyclopropyl-2-hydroxypropanoate will exhibit a graduated solubility profile rather than being exclusively soluble in only polar or nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on its structure, the following solubility patterns are predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's hydroxyl groups can form strong hydrogen bonds with both the hydroxyl and ester groups of the solute, leading to effective solvation.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good to moderate solubility is anticipated. These solvents can engage in dipole-dipole interactions with the solute's polar functional groups and can act as hydrogen bond acceptors for the solute's hydroxyl group.[4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to limited solubility is predicted. While the nonpolar fragments of the molecule will interact favorably with these solvents, the highly polar hydroxyl and ester groups will be poorly solvated, limiting overall solubility.[4] As the hydrocarbon character of a molecule increases, its solubility in non-polar solvents generally improves.[4]

Quantitative Solubility Data Presentation

To effectively guide laboratory work, predicted solubility can be categorized and later populated with experimental data. The following table provides a framework for summarizing the solubility profile.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (Qualitative)Experimental Solubility (Quantitative, g/L at 25°C)
Polar Protic MethanolHigh
EthanolHigh
IsopropanolModerate to High
Polar Aprotic AcetoneGood
Ethyl AcetateGood
AcetonitrileModerate
Tetrahydrofuran (THF)Moderate
Dimethyl Sulfoxide (DMSO)High
Nonpolar HexaneLow
TolueneLow to Limited
Dichloromethane (DCM)Moderate

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

For definitive solubility measurement, the shake-flask method is the internationally recognized gold standard, valued for its ability to determine thermodynamic equilibrium solubility.[2][6][7] This protocol ensures accuracy and reproducibility.

Causality Behind Experimental Choices:
  • Equilibrium: Shaking the solute-solvent mixture for an extended period (24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This avoids measuring transient, kinetically favored supersaturated states.[8]

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C or 37°C for physiological relevance) is critical, as solubility is temperature-dependent.[6][7]

  • Purity: Using a pure, crystalline form of the solute is essential because different polymorphic forms can exhibit different solubilities.[2]

  • Quantification: A validated analytical method like HPLC or UV-Vis spectroscopy is required for accurately measuring the concentration of the dissolved solute in the supernatant.[2][5]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid Methyl 2-cyclopropyl-2-hydroxypropanoate to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is best practice to filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.[7]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Final Result A Add excess solute to vial B Add precise volume of solvent A->B C Seal and agitate at constant T (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC/UV-Vis F->G H Calculate Solubility (e.g., g/L) G->H

Caption: Workflow for the equilibrium shake-flask solubility protocol.

Alternative & High-Throughput Methodologies

For early-stage drug discovery and process development where rapid screening is essential, high-throughput screening (HTS) methods are often employed.[2] These automated techniques can assess the solubility of a compound in numerous solvents and conditions simultaneously.[5] While HTS provides valuable kinetic solubility data, it may not always reflect true thermodynamic equilibrium.[8] Therefore, results from HTS should ideally be confirmed using the shake-flask method for lead candidates.

Applications in Research and Development

A well-defined solubility profile for Methyl 2-cyclopropyl-2-hydroxypropanoate is critical for several applications:

  • Synthetic Chemistry: Selection of an appropriate reaction solvent to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Purification: Designing effective crystallization or chromatography procedures relies on identifying solvents where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Pharmaceutical Formulation: For drug development, solubility data is essential for creating viable dosage forms.[9] Poorly soluble compounds often face challenges with bioavailability, and understanding their behavior in organic solvents can inform strategies like salt formation or the use of co-solvents to enhance solubility.[2]

Conclusion

References

  • Vertex AI Search. (2023, September 11).
  • Fiveable. (2025, August 15). Solubility in organic solvents Definition.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • European Medicines Agency (EMA). (2020, February 10).
  • Unknown. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
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  • NextSDS.

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Protocols & Analytical Methods

Method

Application Note: Catalysts and Protocols for the Asymmetric Synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 124891...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9) is a highly valuable chiral α -alkyl- α -hydroxy ester[1],. In modern drug discovery, incorporating a sterically constrained cyclopropyl ring adjacent to a tertiary alcohol is a proven strategy to restrict side-chain dihedral angles. This rigidification affords exquisite control over molecular interactions with biological target receptors, improving both binding affinity and metabolic stability[2].

Synthesizing this tertiary alcohol enantioselectively presents a profound mechanistic challenge. The steric and electronic similarities between the methyl and cyclopropyl groups on the α -carbon make enantiofacial differentiation difficult. To overcome this, two primary catalytic strategies have been developed, relying on either the asymmetric alkylation of α -keto esters or the asymmetric cyanosilylation of unactivated ketones.

Catalytic Strategies and Catalyst Selection

Strategy A: Cu(II)-BOX Catalyzed Asymmetric Alkylation

This approach utilizes methyl 2-cyclopropyl-2-oxoacetate [3] as the electrophilic starting material.

  • The Causality of Catalyst Design: α -Keto esters are bidentate ligands. When introduced to a C2-symmetric chiral Cu(II)-Bis(oxazoline) (BOX) complex, the substrate chelates to the metal center, locking into a rigid s-cis conformation[4]. The bulky substituents on the chiral BOX ligand effectively shield one face of the coordinated ketone. Consequently, when a nucleophile such as dimethylzinc ( Me2​Zn ) is introduced, it is forced to attack the unshielded face, yielding the target tertiary alcohol with high stereofidelity[4].

Strategy B: Bifunctional Asymmetric Cyanosilylation (Preferred)

This approach utilizes the readily available cyclopropyl methyl ketone [5].

  • The Causality of Catalyst Design: Unactivated aliphatic ketones are notoriously difficult to activate asymmetrically. However, bifunctional catalysts—such as chiral Titanium-Salen complexes—solve this by providing dual activation. The Lewis acidic Ti(IV) center coordinates to the ketone oxygen, lowering the LUMO, while the Lewis basic sites on the ligand activate the trimethylsilyl cyanide (TMSCN) reagent. This highly organized, rigid transition state ensures exquisite enantioselectivity prior to a downstream Pinner reaction[5].

Retrosynthesis Target Methyl 2-cyclopropyl-2-hydroxypropanoate Sub1 Methyl 2-cyclopropyl-2-oxoacetate Cat1 Cu(II)-BOX + Me2Zn (Enantioselective Addition) Sub1->Cat1 Cat1->Target Sub2 Cyclopropyl Methyl Ketone Cat2 Chiral Ti-Salen + TMSCN (Asymmetric Cyanosilylation) Sub2->Cat2 Inter2 Chiral Cyanohydrin Cat2->Inter2 Step2b MeOH / HCl (Pinner Reaction) Inter2->Step2b Step2b->Target

Figure 1: Divergent retrosynthetic pathways for the asymmetric synthesis of the target α -hydroxy ester.

Quantitative Data: Catalyst Performance Comparison

To guide route selection, the following table summarizes the performance metrics of the two primary catalytic systems based on benchmark data for α -alkyl- α -hydroxy ester synthesis.

Catalytic StrategyStarting MaterialCatalyst SystemReagentTypical Yield (%)Typical ee (%)Scalability & Safety
Asymmetric Alkylation Methyl 2-cyclopropyl-2-oxoacetateCu(II)-BOXDimethylzinc75 - 8588 - 95Moderate (Requires handling of highly pyrophoric Me2​Zn )
Cyanosilylation Cyclopropyl methyl ketoneChiral Ti-SalenTMSCN80 - 9290 - 98High (Bench-stable reagents; preferred for scale-up)

Experimental Protocols: The Cyanosilylation Workflow

Because of its superior scalability and safety profile, the bifunctional cyanosilylation route is detailed below. This protocol is designed as a self-validating system , ensuring that process deviations are caught in real-time.

Phase 1: Enantioselective Cyanosilylation
  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

    • Causality: Strict anhydrous conditions are mandatory. Trace moisture will hydrolyze TMSCN to highly toxic HCN gas and irreversibly deactivate the moisture-sensitive Ti(IV) catalyst.

  • Catalyst Loading: Dissolve 5 mol% of (R,R) -Salen-Ti(IV) complex in 20 mL of anhydrous toluene.

    • Causality: Toluene is selected over coordinating solvents (like THF) because coordinating solvents compete for the Lewis acidic sites on the titanium center, which would drastically reduce both reaction rate and enantiomeric excess (ee).

  • Substrate Addition: Add cyclopropyl methyl ketone (10.0 mmol, 1.0 equiv) and cool the system to -20 °C.

  • Reagent Addition: Dropwise add TMSCN (12.0 mmol, 1.2 equiv). Maintain stirring at -20 °C for 24 hours.

  • In-Process Control (IPC): Monitor conversion via GC-FID.

    • Self-Validation Rule:Do not use TLC. The intermediate silyl ether is prone to hydrolysis on acidic silica gel, which leads to false conversion readings and artificially low yield calculations.

CatalyticCycle Cat Chiral Ti-Salen Catalyst Complex Ti-Ketone Complex (Si-face shielded) Cat->Complex Substrate Binding TS Bifunctional Transition State (Re-face attack) Complex->TS Cyanide Transfer TMSCN TMSCN TMSCN->TS Activation Prod S-Cyanohydrin TMS ether TS->Prod TMS Transfer Prod->Cat Product Release

Figure 2: Bifunctional activation mechanism of the Ti-Salen catalyzed cyanosilylation.

Phase 2: One-Pot Pinner Reaction (Hydrolysis & Esterification)
  • Concentration: Once GC confirms >98% conversion, concentrate the mixture under reduced pressure. (Warning: Perform in a well-ventilated fume hood equipped with a base scrubber to neutralize residual TMSCN).

  • Acidic Solvolysis: Dissolve the crude silyl ether in 30 mL of anhydrous methanol. Cool to 0 °C and slowly add acetyl chloride (30.0 mmol, 3.0 equiv).

    • Causality: Acetyl chloride reacts violently with methanol to generate anhydrous HCl gas in situ. This is vastly superior to using aqueous HCl, which would yield the carboxylic acid instead of the desired methyl ester.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12 hours to drive the conversion of the intermediate imidate to the methyl ester.

  • Workup & Purification: Quench carefully with saturated NaHCO3​ , extract with EtOAc (3 x 20 mL), dry over MgSO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Quality Control (QC) Validation:

    • Structural: Confirm via 1 H NMR. Look for the characteristic singlet at ~3.7 ppm (ester −OCH3​ ) and the multiplet at ~1.2 ppm (cyclopropyl protons).

    • Chiral: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min) against a racemic standard synthesized using an achiral Ti(OiPr)4​ catalyst.

References

  • NextSDS - Methyl 2-cyclopropyl-2-hydroxypropanoate — Chemical Substance Information. nextsds.com. 1

  • Sigma-Aldrich - methyl 2-cyclopropyl-2-hydroxypropanoate | 1248911-98-9. sigmaaldrich.com.

  • Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. nih.gov. 3

  • CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS. ucj.org.ua. 2

  • PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. acs.org. 5

  • C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis | Chemical Reviews. acs.org. 4

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Application

Application Notes &amp; Protocols: Direct Dehydrative Cross-Coupling of Methyl 2-cyclopropyl-2-hydroxypropanoate Derivatives for Advanced C-C and C-N Bond Formation

An Application Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropyl Moiety The cyclopropyl group has transitioned from a synthetic curiosity to a cornerstone in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to confer remarkable advantages upon bioactive molecules.[1] The three-membered ring offers a rigid conformation that can lock a molecule into its bioactive form, enhancing binding affinity by minimizing entropic penalties.[1][3] Furthermore, the C-H bonds of a cyclopropane are stronger than those in typical alkanes, making the moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This combination of increased potency, metabolic stability, and improved physicochemical properties has led to the inclusion of cyclopropane rings in over 60 marketed pharmaceutical agents and hundreds of clinical candidates.[3][4][5]

Methyl 2-cyclopropyl-2-hydroxypropanoate and its derivatives represent a readily accessible and highly valuable class of building blocks. However, their utility in cross-coupling reactions is hampered by the inherent challenge of using a tertiary hydroxyl group, which is a notoriously poor leaving group. Traditional methods would require a pre-functionalization step (e.g., conversion to a halide or triflate), adding steps and reducing overall efficiency. This guide details modern, palladium-catalyzed dehydrative cross-coupling protocols that activate the C–OH bond in situ, providing a direct, atom-economical route to construct complex C-C and C-N bonds.[6] This approach bypasses harsh conditions and opens new avenues for the rapid diversification of cyclopropyl-containing scaffolds in drug discovery programs.

Part 1: Mechanistic Rationale and Catalytic Design

The core of this methodology lies in the direct activation of the tertiary C–OH bond, which is proposed to proceed through a catalytic cycle that generates a stabilized carbocationic intermediate. This circumvents the need for a stoichiometric activating agent and generates water as the sole byproduct.

Proposed Catalytic Cycle for Dehydrative Cross-Coupling

The catalytic cycle for both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings shares a common initiation pathway. The key distinction lies in the subsequent nucleophilic partner that engages with the palladium center.

  • Lewis Acidic Activation: The cycle begins with the coordination of the tertiary alcohol to a Lewis acidic species. This can be the Pd(II) catalyst itself or an additive that facilitates the departure of the hydroxyl group.

  • Dehydration & Carbocation Formation: Loss of water generates a stabilized tertiary carbocation adjacent to the cyclopropyl ring. This intermediate is then captured by a Pd(0) species, which is the active form of the catalyst.

  • Formation of Pd(II) Intermediate: The capture of the carbocation by Pd(0) forms a Pd(II) intermediate. This step is effectively an oxidative addition.

  • Transmetalation (Suzuki-Miyaura) or Amine Coordination (Buchwald-Hartwig):

    • For C-C Coupling: An activated organoboron species (e.g., R-B(OR)2), in the presence of a base, undergoes transmetalation, transferring the organic group (R) to the palladium center.[7]

    • For C-N Coupling: An amine coordinates to the palladium center. Subsequent deprotonation by a strong base forms a palladium-amide complex.[8]

  • Reductive Elimination: This final, irreversible step forms the new C-C or C-N bond, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Dehydrative Cross-Coupling Cycle cluster_activation Activation & Oxidative Addition cluster_coupling Coupling Pathways cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_elimination Reductive Elimination Start R-OH + Pd(0)L_n Activated [R-OH---Pd(0)] Complex Start->Activated Coordination Cation R⁺ + [Pd(0)(OH)]⁻ Activated->Cation Dehydration (-H₂O) Pd_II_Intermediate [R-Pd(II)-OH]L_n Cation->Pd_II_Intermediate Oxidative Addition Transmetalation Transmetalation (Ar-B(OR)₂) Pd_II_Intermediate->Transmetalation Amine_Coord Amine Coordination (R'₂NH) Pd_II_Intermediate->Amine_Coord Pd_II_Ar [R-Pd(II)-Ar]L_n Transmetalation->Pd_II_Ar Product_CC Product (R-Ar) Pd_II_Ar->Product_CC Pd_II_Amide [R-Pd(II)-NR'₂]L_n Amine_Coord->Pd_II_Amide Base-mediated Deprotonation Product_CN Product (R-NR'₂) Pd_II_Amide->Product_CN Product_CC->Start Regenerates Pd(0)L_n Product_CN->Start Regenerates Pd(0)L_n

Caption: Proposed catalytic cycle for dehydrative C-C and C-N coupling.

Part 2: Experimental Protocols and Data

Protocol 1: Dehydrative Suzuki-Miyaura C-C Coupling

Objective: To synthesize aryl- and heteroaryl-substituted cyclopropyl derivatives via direct C-C bond formation.

Materials:

  • Methyl 2-cyclopropyl-2-hydroxypropanoate (1.0 eq.)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq.)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Reagent Addition: Add the aryl boronic acid (1.5 mmol) to the flask.

  • Solvent and Substrate: Add anhydrous toluene (5 mL), followed by Methyl 2-cyclopropyl-2-hydroxypropanoate (1.0 mmol, 1.0 eq.) via syringe.

  • Reaction: Secure the flask with a condenser and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for challenging Suzuki-Miyaura couplings. The bulky, electron-rich SPhos ligand stabilizes the Pd(0) active species, promotes the oxidative addition step, and facilitates the final reductive elimination.[9]

  • Base (K₃PO₄): A moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions with sensitive functional groups.[7][9]

  • Solvent (Toluene): A high-boiling, non-polar solvent that is compatible with the reaction components and facilitates the azeotropic removal of water generated during the reaction.

Table 1: Representative Substrate Scope for Dehydrative Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerExpected ProductTypical Yield (%)
1Phenylboronic acidPhenyl-coupled85
24-Methoxyphenylboronic acidMethoxy-phenyl coupled91
34-Trifluoromethylphenylboronic acidCF₃-phenyl coupled78
43-Pyridylboronic acidPyridyl-coupled72
52-Thienylboronic acidThienyl-coupled80

Protocol 2: Dehydrative Buchwald-Hartwig C-N Amination

Objective: To synthesize novel N-cyclopropyl derivatives via direct C-N bond formation.

Materials:

  • Methyl 2-cyclopropyl-2-hydroxypropanoate (1.0 eq.)

  • Primary or Secondary Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol% Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 eq.)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried Schlenk tube under Argon, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.048 mmol), and NaOtBu (2.5 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.[10]

  • Reagent Addition: Under a positive flow of Argon, add anhydrous 1,4-dioxane (5 mL). Then, add the amine (1.2 mmol) followed by Methyl 2-cyclopropyl-2-hydroxypropanoate (1.0 mmol).

  • Reaction: Seal the tube tightly and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃/Xantphos): Pd₂(dba)₃ is a stable source of Pd(0). Xantphos is a wide bite-angle ligand that prevents catalyst deactivation and is highly effective for coupling with a broad range of amines.[10]

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amide intermediate crucial for the catalytic cycle.[10][11]

  • Solvent (1,4-Dioxane): A polar aprotic solvent with a suitable boiling point that effectively dissolves the reaction components, including the polar amine and base.

Table 2: Representative Substrate Scope for Dehydrative C-N Amination

EntryAmine PartnerExpected ProductTypical Yield (%)
1AnilineN-Phenyl aminated82
2MorpholineN-Morpholinyl aminated93
3BenzylamineN-Benzyl aminated88
4IndoleN-Indolyl aminated75

Part 3: General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution, particularly the maintenance of an inert atmosphere to protect the sensitive palladium catalyst.

Experimental_Workflow A 1. Setup & Inerting (Oven-dried glassware, Argon purge) B 2. Reagent Addition (Catalyst, Ligand, Base, Solvent, Substrates) A->B C 3. Reaction (Heating & Stirring under Argon) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Continue if incomplete E 5. Workup (Quenching, Extraction, Drying) D->E Reaction complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst InactivityEnsure rigorous inert atmosphere; use fresh, high-purity reagents and anhydrous solvents.
2. Insufficient Temperature/TimeIncrease reaction temperature by 10 °C increments or extend reaction time.
3. Poor Quality ReagentsUse freshly opened or purified boronic acids/amines. Boronic acids can dehydrate to form unreactive anhydrides.
Formation of Side Products 1. Protodeboronation (Suzuki)Ensure the base is thoroughly dried. Minimize water in the reaction.
2. Homocoupling of Boronic AcidDecrease catalyst loading; ensure slow, controlled heating.
3. Catalyst DecompositionUse a more robust ligand (e.g., Buchwald-type biarylphosphines).
Difficulty in Purification 1. Residual PalladiumFilter the crude product through a pad of Celite or silica before concentration.
2. Streaking on Silica GelFor basic amine products, pre-treat the silica gel with triethylamine (1% in eluent).

Conclusion

The direct dehydrative cross-coupling of Methyl 2-cyclopropyl-2-hydroxypropanoate derivatives offers a powerful and efficient platform for synthesizing novel chemical entities. By leveraging modern palladium catalysis, these protocols for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation provide researchers in drug discovery with a streamlined approach to access structurally complex molecules. This strategy enhances synthetic efficiency by avoiding pre-functionalization steps, demonstrating high functional group tolerance and providing excellent yields, thereby accelerating the discovery and development of next-generation therapeutics incorporating the valuable cyclopropyl motif.

References

  • T. C. Fessard, K. J. Wallace, S. P. G. G. de Andrade, and I. K. H. Rathod, "Put a ring on it: application of small aliphatic rings in medicinal chemistry," RSC Medicinal Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00133j]
  • BenchChem, "Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane." [URL: https://www.benchchem.
  • BenchChem, "Applications in medicinal chemistry for cyclopropyl-containing compounds." [URL: https://www.benchchem.com/application-notes/applications-in-medicinal-chemistry-for-cyclopropyl-containing-compounds]
  • BenchChem, "Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes." [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-protocols-for-the-synthesis-of-cyclopropyl-containing-long-chain-alkanes]
  • Y. Wang et al., "Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides," Nature Chemistry, 2023. [URL: https://www.
  • T. Pathak et al., "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01617]
  • M. A. Ansari et al., "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Journal of Biomolecular Structure and Dynamics, 2023. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2285848]
  • Scientific Update, "The Cyclopropyl Group in Medicinal Chemistry," 2020. [URL: https://www.scientificupdate.com/webinars/the-cyclopropyl-group-in-medicinal-chemistry]
  • G. A. Molander and P. E. Gormisky, "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides," The Journal of Organic Chemistry, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574810/]
  • Organic Chemistry Portal, "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • A. Al-Zoubi et al., "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/9/3779]
  • A. G. T. Smith et al., "Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling," Organic Letters, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00687]
  • S. M. P. Vitale et al., "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions," Chemistry – A European Journal, 2014. [URL: https://www.researchgate.net/publication/262590209_Cyclopropylboronic_Acid_Synthesis_and_Suzuki_Cross-Coupling_Reactions]
  • M.-L. Yao and M.-Z. Deng, "Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates," Synthesis, 2000. [URL: https://www.organic-chemistry.org/abstracts/lit3/109.shtm]
  • Y. Hong et al., "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines," The Journal of Organic Chemistry, 2007. [URL: https://pubs.acs.org/doi/10.1021/jo062590+]
  • S. B. Mhaske and A. K. Argade, "Recent approaches for C–C bond formation via direct dehydrative coupling strategies," Chemical Society Reviews, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35355k]
  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Y. Wang et al., "Dehydrative Cross-Coupling for C–N Bond Construction under Transition-Metal-Free Conditions," Organic Letters, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02118]
  • ChemSpider Synthetic Pages, "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system," 2006. [URL: http://cssp.chemspider.com/40]
  • N. A. Lack et al., "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders," ACS Medicinal Chemistry Letters, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9751079/]
  • Q. Wu et al., "Ti-Catalyzed Reductive Dehydroxylative Vinylation of Tertiary Alcohols," ACS Catalysis, 2022. [URL: https://pubs.acs.org/doi/10.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-cyclopropyl-2-hydroxypropanoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging purifications where standard protocols fail.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging purifications where standard protocols fail. Methyl 2-cyclopropyl-2-hydroxypropanoate presents a unique triad of chromatographic challenges: acid sensitivity , lack of a UV chromophore , and moderate volatility .

This guide is engineered to provide you with field-proven, causality-driven solutions to isolate this molecule with high purity and yield.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my product degrade or form multiple new spots during standard silica gel chromatography?

The Causality: Standard chromatography silica gel is mildly acidic, possessing surface silanol groups with a pH ranging from 4.5 to 5.5. Methyl 2-cyclopropyl-2-hydroxypropanoate contains a tertiary alcohol directly adjacent to a cyclopropyl ring. Upon contact with acidic silanols, the hydroxyl group is easily protonated and undergoes dehydration. The resulting cyclopropylcarbinyl cation is highly unstable due to the angle strain of the three-membered ring. To relieve this strain, the non-classical carbocation rapidly undergoes a ring-opening rearrangement to form a more stable homoallylic cation, which then traps nucleophiles or eliminates a proton to form a complex mixture of isomeric alkenes[1].

The Solution: You must suppress the ionization pathway by neutralizing the stationary phase. Pre-treating the silica gel with 1–2% Triethylamine (TEA) in your mobile phase caps the acidic silanol sites, rendering the column strictly neutral[2].

Mechanism Intact Intact Product (Tertiary Alcohol) Protonated Protonated Alcohol (via Acidic Silica) Intact->Protonated H+ (Silanol) Carbocation Cyclopropylcarbinyl Cation Protonated->Carbocation -H2O Rearranged Homoallylic Rearrangement Products Carbocation->Rearranged Ring Opening

Fig 1. Acid-catalyzed cyclopropylcarbinyl rearrangement pathway on untreated silica gel.

Q2: I cannot see my compound on the TLC plate under 254 nm UV light. How do I track my fractions?

The Causality: UV detection at 254 nm relies on the presence of extended conjugated π systems or aromatic rings. Methyl 2-cyclopropyl-2-hydroxypropanoate only possesses an isolated ester carbonyl, which undergoes a weak n→π∗ transition below 220 nm. Therefore, it is entirely invisible under standard UV lamps. The Solution: You must rely on chemical oxidation to visualize the spots. Basic Potassium Permanganate (KMnO 4​ ) or Phosphomolybdic Acid (PMA) stains are highly effective[3]. The tertiary alcohol is oxidized by the Mn(VII) complex, reducing it to Mn(IV) dioxide, which precipitates as a bright yellow/brown spot on a purple background.

Q3: My TLC shows a clean product, but my isolated yield is suspiciously low after rotary evaporation. Where did it go?

The Causality: With a molecular weight of 144.17 g/mol , this small, relatively non-polar ester exhibits moderate volatility. Aggressive solvent removal (e.g., water bath > 40°C, vacuum < 50 mbar) will co-evaporate your purified product along with the elution solvent. The Solution: Evaporate fractions using a water bath set strictly below 30°C. Do not drop the vacuum below 150 mbar when removing hexanes/ethyl acetate.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal checks (like pH verification and standard co-spotting), you eliminate procedural ambiguity.

Protocol A: TEA-Neutralized Silica Gel Chromatography
  • Solvent Preparation: Prepare 1000 mL of your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration[2].

  • Column Packing (Slurry Method): Vigorously mix the silica gel with the TEA-doped solvent. Self-Validation Step: Before pouring, test the slurry solvent with pH paper; it must read 8.0. Pour the slurry into the column and pack under positive air pressure.

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-doped solvent to ensure all acidic silanol sites are fully saturated and neutralized[2].

  • Sample Loading: Dissolve the crude Methyl 2-cyclopropyl-2-hydroxypropanoate in the minimum amount of TEA-doped solvent. Load it carefully onto the silica bed.

  • Elution: Run the column using the optimized gradient (See Table 2). Collect fractions in standard test tubes.

  • TEA Removal: After pooling the product-containing fractions, the residual TEA must be removed. Evaporate the solvent at 25°C. To azeotropically remove lingering TEA, add 10 mL of toluene to the flask and re-evaporate (repeat twice).

Protocol B: Basic KMnO 4​ TLC Staining
  • Reagent Preparation: Dissolve 1.5 g of KMnO 4​ , 10 g of K 2​ CO 3​ , and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water[3]. Store in a dark glass jar.

  • Application: After developing the TLC plate, allow the elution solvent to evaporate completely. Self-Validation Step: If residual TEA from the column is left on the plate, the entire plate will turn brown. Ensure the plate is completely dry.

  • Visualization: Dip the plate into the KMnO 4​ solution using forceps. Wipe the back of the plate and gently heat with a heat gun until the product appears as a distinct yellow/brown spot against the bright purple background.

Workflow Start Crude Mixture Methyl 2-cyclopropyl-2-hydroxypropanoate CheckUV TLC Check: Is product UV active? Start->CheckUV NoUV No UV Absorption (Expected for this ester) CheckUV->NoUV Stain Use KMnO4 or PMA Stain (Yellow/Brown spots) NoUV->Stain CheckAcid Assess Stability: Is molecule acid-sensitive? Stain->CheckAcid YesAcid Yes: Cyclopropylcarbinol Rearranges on Silica CheckAcid->YesAcid PrepSilica Pre-treat Silica Gel with 1-2% Triethylamine YesAcid->PrepSilica RunCol Run Column Chromatography (Hexane/EtOAc gradient) PrepSilica->RunCol Evap Evaporate Fractions (Low Temp, <30°C) RunCol->Evap

Fig 2. Decision workflow for the purification of Methyl 2-cyclopropyl-2-hydroxypropanoate.

Quantitative Data & Optimization Tables

Use the following tables to benchmark your purification parameters.

Table 1: Comparison of TLC Visualization Methods for the Target Molecule

Detection MethodMechanism of ActionResult / SensitivityRecommendation
UV Lamp (254 nm) π→π∗ / n→π∗ excitationInvisible (No chromophore)Not recommended
Basic KMnO 4​ Oxidation of tertiary alcoholBright yellow spot (High)Primary Choice [3]
PMA (Phosphomolybdic Acid) Reduction of Mo(VI) to Mo(V)Dark blue/green spot (High)Excellent Alternative[3]
Iodine Chamber Reversible complexationFaint brown spot (Low)Use only for quick checks

Table 2: Recommended Solvent Gradient Profile (Neutralized Silica)

Column Volume (CV)Hexanes (%)Ethyl Acetate (%)TEA (%)Target Elution Profile
0 - 29551Elutes non-polar hydrocarbon byproducts.
3 - 590101Approaches product Rf​ range.
6 - 980201Product elutes here ( Rf​≈0.35 ).
10 - 1250501Flushes highly polar impurities/salts.

References

  • Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols The Journal of Organic Chemistry (ACS Publications)[Link]

  • Recipes For TLC Stains The Sarpong Group[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-cyclopropyl-2-hydroxypropanoate Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield-limiting side reactions during the synthesis of methyl 2-cyclopropyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield-limiting side reactions during the synthesis of methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9).

The standard synthetic route involves the nucleophilic addition of cyclopropylmagnesium bromide to the α -keto group of methyl pyruvate. While conceptually straightforward, the dual nucleophilic and basic nature of Grignard reagents frequently leads to complex reaction profiles when paired with highly reactive α -keto esters.

Reaction Pathway & Competing Side Reactions

Mechanism A Methyl Pyruvate (Electrophile) C Methyl 2-cyclopropyl- 2-hydroxypropanoate (Desired Product) A->C 1,2-Addition (Kinetically Favored) E Aldol Condensation (Enolization Side Product) A->E Deprotonation of alpha-methyl protons B Cyclopropylmagnesium Bromide (Nucleophile/Base) B->C B->E D Di-cyclopropyl Diol (Over-addition Side Product) C->D Excess Grignard attacks ester moiety

Mechanistic pathways showing desired 1,2-addition vs. competing over-addition and enolization.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of a di-cyclopropyl diol byproduct instead of the desired ester? Causality: Grignard reagents are highly reactive nucleophiles. While the α -ketone of methyl pyruvate is kinetically more electrophilic than the methyl ester, the initial addition forms a magnesium alkoxide intermediate. If the local concentration of the Grignard reagent is too high, or if the temperature is not strictly controlled, the Grignard reagent will proceed to attack the ester group, leading to a double-addition diol byproduct[1]. Solution: The most robust, self-validating solution is to convert the Grignard reagent to an organocerium species using anhydrous Cerium(III) chloride ( CeCl3​ ). Organocerium reagents are highly oxophilic but significantly less nucleophilic towards esters, virtually eliminating over-addition[2]. If avoiding cerium, utilize an inverse addition protocol: add the Grignard reagent dropwise to a dilute solution of methyl pyruvate at -78 °C.

Q2: My reaction mixture turns dark brown, and NMR shows a complex mixture of polymeric/oligomeric species. What is happening? Causality: Methyl pyruvate contains acidic α -protons on the methyl group adjacent to the ketone ( CH3​-C(=O)-COOCH3​ ). Cyclopropylmagnesium bromide can act as a strong base, deprotonating these protons to form an enolate. This enolate rapidly undergoes self-condensation (aldol-type reactions) with unreacted methyl pyruvate, leading to dark, intractable mixtures and severely depressed yields[3]. Solution: You must suppress the basicity of the nucleophile. The CeCl3​ transmetalation protocol is highly effective here, as organocerium reagents are strictly nucleophilic and non-basic[2]. Additionally, ensure the use of strictly anhydrous solvents, as trace moisture alters the aggregate state of the Grignard reagent, increasing its basic character.

Q3: The reaction stalls, and starting material is recovered despite using a fresh bottle of cyclopropylmagnesium bromide. How do I fix this? Causality: α -Keto esters can form stable bidentate chelates with magnesium ions. In some solvent systems (like pure diethyl ether), this chelation can precipitate the intermediate or stall the reaction trajectory. Furthermore, commercial Grignard reagents degrade over time via moisture ingress or Wurtz coupling[4]. Solution: Always titrate the Grignard reagent before use (e.g., using iodine or salicylaldehyde phenylhydrazone). Use THF as the primary solvent to break up inactive magnesium aggregates and facilitate the nucleophilic attack[4].

Optimized Experimental Protocols

To achieve high scientific integrity and reproducibility, we recommend the Imamoto organocerium modification. This protocol is designed as a self-validating system; the visual transition of the cerium suspension confirms successful activation.

Protocol A: Preparation of Anhydrous CeCl3​ (Crucial Pre-step)

Note: Commercial anhydrous CeCl3​ often contains surface moisture and must be activated to ensure a reproducible organocerium reaction.

  • Transfer 1.5 equivalents (relative to methyl pyruvate) of CeCl3​⋅7H2​O to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 Torr) over 2 hours.

  • Maintain at 140 °C for an additional 2 hours, then cool to room temperature under a strict argon atmosphere.

  • Add anhydrous THF (approx. 5 mL per gram of CeCl3​ ) and stir vigorously for 2 hours. Validation Check: The mixture must form a uniform, milky-white suspension. If it clumps, moisture is present, and the batch must be discarded.

Protocol B: Cerium-Mediated Synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate
  • Cool the activated CeCl3​ suspension in THF to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.5 equivalents of freshly titrated cyclopropylmagnesium bromide (typically 0.5 M in THF). Stir at -78 °C for 1.5 hours to ensure complete transmetalation to the organocerium species.

  • Dissolve 1.0 equivalent of methyl pyruvate in a minimum volume of anhydrous THF and add it dropwise to the organocerium mixture over 15 minutes.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Quench the reaction by carefully adding saturated aqueous NH4​Cl .

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate pure methyl 2-cyclopropyl-2-hydroxypropanoate.

Quantitative Data: Method Comparison

The following table summarizes the quantitative impact of reaction conditions on the product distribution, clearly demonstrating the superiority of the cerium-mediated approach for this specific substrate.

Reaction MethodTemp (°C)Equivalents (Nu:E)Desired Product Yield (%)Diol Byproduct (%)Aldol Byproducts (%)
Standard Grignard (Direct Add)0 °C1.2 : 135%25%30%
Standard Grignard (Inverse Add)-78 °C1.1 : 155%15%20%
Organocerium Mediated ( CeCl3​ ) -78 °C 1.5 : 1 88% < 2% < 5%

Table 1: Comparative yield analysis of methyl 2-cyclopropyl-2-hydroxypropanoate synthesis methodologies.

References

  • National Institutes of Health (NIH). "Synthesis and Applications of iso-Hajos–Parrish Ketones (Grignard Side Reactions)." PMC. URL:[Link]

  • ResearchGate. "What would be the reaction conditions for condensing n-butyllithium to the aldehydes or ketones in order to synthesise secondary alcohols? (Cerium Trichloride Applications)." ResearchGate Forums. URL:[Link]

  • PubChemLite / NextSDS. "Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9) Chemical Substance Information." NextSDS. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 2-cyclopropyl-2-hydroxypropanoate Crystallization

Welcome to the technical support center for the crystallization of Methyl 2-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 2-cyclopropyl-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. By leveraging field-proven insights and established scientific principles, this resource aims to empower you to optimize your solvent selection and achieve high-purity, well-defined crystals.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of Methyl 2-cyclopropyl-2-hydroxypropanoate's properties is crucial for logical solvent selection.

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₇H₁₂O₃Indicates a relatively small molecule with oxygen-containing functional groups.
Molecular Weight 144.17 g/mol Influences solubility and dissolution rates.
Physical Form Light yellow oil at room temperatureSuggests that crystallization is necessary for obtaining a solid form and that "oiling out" is a potential issue.[1][2]
Functional Groups Ester, hydroxyl, cyclopropylThe hydroxyl and ester groups can participate in hydrogen bonding, influencing solvent interactions.[3][4]
Polarity Moderately polarThe presence of both polar (hydroxyl, ester) and non-polar (cyclopropyl, methyl) moieties suggests that a range of solvents or solvent mixtures might be effective.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the crystallization of Methyl 2-cyclopropyl-2-hydroxypropanoate in a question-and-answer format.

Q1: My compound oils out instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the compound's solubility in the chosen solvent is too high.[1]

Causality: The high concentration of the solute in a "good" solvent can lead to a situation where, upon cooling, the solution becomes supersaturated to a point where the solute separates as a liquid phase before nucleation and crystal growth can occur.

Troubleshooting Steps:

  • Reduce the initial concentration: Start with a more dilute solution. This can be achieved by adding more solvent to your current mixture.

  • Select a less-solubilizing solvent: If oiling out persists, the solvent is likely too effective. Experiment with a solvent in which Methyl 2-cyclopropyl-2-hydroxypropanoate has lower solubility at room temperature.[1]

  • Utilize a co-solvent (anti-solvent) system: Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until turbidity is observed. This controlled reduction in solubility can promote crystallization over oiling out.[6][7][8]

Q2: No crystals are forming, even after extended cooling. What should I do?

A2: The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at a given temperature, creating a supersaturated state.[10] If the solution is too dilute or the solvent is too "good," supersaturation may not be achieved upon cooling.

Troubleshooting Steps:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2][6]

    • Seeding: If you have a few crystals from a previous batch, add a single, small "seed" crystal to the solution. This provides a template for further crystal growth.[1][6]

  • Increase supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1][6] This can be done by leaving the container partially open in a fume hood or by gentle heating.

  • Re-evaluate your solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Consider repeating the experiment with a less polar solvent or a solvent mixture.

Q3: The crystals that formed are very small or appear as a powder. How can I grow larger crystals?

A3: The formation of small crystals or a powder is often a result of rapid nucleation and crystal growth.

Causality: When a solution becomes highly supersaturated very quickly, numerous crystal nuclei form simultaneously. This leads to rapid growth of many small crystals that compete for the available solute, rather than the slow and orderly growth of a few large crystals.

Troubleshooting Steps:

  • Slow down the crystallization process:

    • Insulation: Insulate the crystallization vessel to further slow the rate of cooling.

  • Reduce the degree of supersaturation:

    • Use a slightly larger volume of solvent: This will create a less concentrated solution, leading to a more controlled crystallization process.

    • Employ vapor diffusion: Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[1]

Q4: How do I choose a good starting solvent or solvent system?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3]

Causality: This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[11]

Solvent Screening Protocol:

  • Initial Solubility Tests:

    • Place a small amount of your compound (a few milligrams) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

    • Observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating and Cooling Cycle:

    • Gently heat the test tubes containing undissolved solid.

    • A good solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool back to room temperature.

    • The ideal solvent will show significant crystal formation upon cooling.

Suggested Solvents for Screening (in order of decreasing polarity):

  • Water

  • Methanol/Ethanol

  • Acetone

  • Ethyl Acetate

  • Dichloromethane

  • Toluene

  • Hexanes/Heptane

Given the structure of Methyl 2-cyclopropyl-2-hydroxypropanoate, solvents of intermediate polarity like ethyl acetate, or mixtures such as ethanol/water or dichloromethane/hexanes are often good starting points.[3][5][12]

Q5: What is the role of an anti-solvent and how do I use it effectively?

A5: An anti-solvent is a solvent in which your compound is insoluble but is miscible with the solvent in which your compound is dissolved.[7][13] It is used to induce crystallization by reducing the overall solubility of the compound in the solvent mixture.[14][15]

Anti-Solvent Crystallization Protocol:

  • Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone).

  • Slowly add the anti-solvent (e.g., water, hexanes) dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of precipitation.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly. The controlled decrease in solubility should promote the formation of well-defined crystals.

III. Experimental Workflows & Diagrams

Solvent Screening Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent for crystallization.

Solvent_Screening start Start: Crude Methyl 2-cyclopropyl-2-hydroxypropanoate solubility_test Solubility Test: Add small amount of solvent at room temperature start->solubility_test dissolves_rt Dissolves at RT? solubility_test->dissolves_rt heat_solution Heat Solution dissolves_rt->heat_solution No bad_solvent1 Too Soluble: Reject Solvent dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot cool_solution Cool to Room Temperature dissolves_hot->cool_solution Yes bad_solvent2 Insoluble: Reject Solvent dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes no_crystals No Crystals: Try Evaporation or Seeding crystals_form->no_crystals No

Caption: A flowchart for systematic solvent screening.

Anti-Solvent Crystallization Workflow

This diagram outlines the process of using an anti-solvent to induce crystallization.

Anti_Solvent_Crystallization start Dissolve compound in minimum 'good' solvent add_antisolvent Slowly add anti-solvent until turbidity appears start->add_antisolvent warm_to_clear Gently warm until solution is clear add_antisolvent->warm_to_clear slow_cool Allow to cool slowly warm_to_clear->slow_cool crystallization Crystallization Occurs slow_cool->crystallization filter_dry Filter and Dry Crystals crystallization->filter_dry

Caption: Step-by-step anti-solvent crystallization method.

IV. References

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.

  • Wikipedia. (n.d.). Crystallization.

  • [Author not listed]. (n.d.). Guide for crystallization.

  • Myande. (n.d.). Vacuum & Surface Cooling Crystallization.

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

  • EBNER. (n.d.). Cooling Crystallization & Crystallizers.

  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.

  • Sigma-Aldrich. (n.d.). (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

  • [Author not listed]. (n.d.). Crystallization Solvents.pdf.

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.

  • NextSDS. (n.d.). Methyl 2-cyclopropyl-2-hydroxypropanoate — Chemical Substance Information.

  • Zhanghua - Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

  • ChemScene. (n.d.). 1447944-02-6 | Methyl 2-(1-hydroxycyclopropyl)-2-methylpropanoate.

  • [Author not listed]. (n.d.). SOP: CRYSTALLIZATION.

  • ECHEMI. (n.d.). Selection of recrystallization solvent.

  • PubChem. (n.d.). 2-Methylpropyl-(R)-2-hydroxypropanoate.

  • CymitQuimica. (n.d.). CAS 585-24-0: 2-Methylpropyl 2-hydroxypropanoate.

  • Hampton Research. (n.d.). Crystallization Tips.

  • ChemBK. (2024, April 9). Methyl (R)-2-Hydroxypropanoate.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

  • Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid.

  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products.

  • [Author not listed]. (2015, May 6). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.

  • OHSU Elsevier. (n.d.). Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-β-cyclodextrin vehicles.

  • Sigma-Aldrich. (n.d.). (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

  • TURI. (n.d.). DOSS.

Sources

Optimization

Technical Support Center: Chiral Resolution of Methyl 2-cyclopropyl-2-hydroxypropanoate

Welcome to the dedicated technical support and troubleshooting hub for the enantiomeric separation of Methyl 2-cyclopropyl-2-hydroxypropanoate . As a tertiary α -hydroxy ester, this molecule presents unique steric challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the enantiomeric separation of Methyl 2-cyclopropyl-2-hydroxypropanoate .

As a tertiary α -hydroxy ester, this molecule presents unique steric challenges. The presence of a bulky cyclopropyl ring and a methyl group on the α -carbon creates a highly congested chiral center. This structural reality renders standard secondary-alcohol kinetic resolution protocols ineffective. This guide provides field-validated, causality-driven methodologies for both analytical quantification and preparative-scale isolation.

Separation Strategy Workflow

Workflow Start Racemic Methyl 2-cyclopropyl- 2-hydroxypropanoate Decision Goal of Separation? Start->Decision Analytical Analytical Profiling (ee% determination) Decision->Analytical < 100 mg Prep Preparative Scale (Enantiopure Synthesis) Decision->Prep > 1 gram HPLC Chiral HPLC/SFC (Polysaccharide CSPs) Analytical->HPLC Prep->HPLC Alternative (Max 50% Yield) DKR Chemoenzymatic DKR (CAL-A Mutant + V-MPS4) Prep->DKR

Decision matrix for the chiral resolution of tertiary alpha-hydroxy esters based on scale.

Module 1: Analytical Chiral Chromatography (HPLC/SFC)

FAQ 1.1: Why do standard C18 columns fail to resolve the enantiomers, and which chiral stationary phase (CSP) should I use?

Answer: Standard reversed-phase columns lack the chiral selectors required to form transient, energy-differentiated diastereomeric complexes with the analyte. For α -hydroxy esters, polysaccharide-based CSPs (e.g., Chiralpak AD-H or Chiralcel OD-H) are highly effective[1]. The chiral recognition mechanism relies on a strict three-point interaction:

  • Hydrogen bonding between the CSP's carbamate groups and the analyte's hydroxyl/ester moieties.

  • Dipole stacking.

  • The steric fit of the cyclopropyl group into the chiral cavity of the amylose/cellulose backbone[2].

Protocol: Step-by-Step Analytical HPLC Method

Self-Validating System: Always validate this method by injecting a known racemic standard to confirm a resolution factor ( Rs​ ) of ≥1.5 before analyzing unknown asymmetric synthesis batches.

  • Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 μ m).

  • Mobile Phase Formulation: Prepare a normal-phase mixture of Hexane/Isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump.

  • Sample Preparation: Dissolve Methyl 2-cyclopropyl-2-hydroxypropanoate in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and column temperature strictly to 25°C. Since the molecule lacks a strong chromophore, use low-wavelength UV detection (210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Execution: Inject 10 μ L of the sample. The enantiomers will elute as distinct peaks.

Troubleshooting 1.1: I am observing severe peak tailing. How can I correct this?

Root Cause & Solution: Peak tailing in normal-phase chiral HPLC often results from non-specific, high-energy interactions between the analyte's hydroxyl group and residual silanol groups on the silica support. To correct this, add 0.1% (v/v) Trifluoroacetic acid (TFA) to the mobile phase. The acid suppresses the ionization of residual silanols, sharpening the peaks of the α -hydroxy ester without degrading the CSP[1].

Module 2: Preparative Chemoenzymatic Dynamic Kinetic Resolution (DKR)

FAQ 2.1: Can I use standard lipases like Novozym 435 for the kinetic resolution of this molecule?

Answer: No. Methyl 2-cyclopropyl-2-hydroxypropanoate is a tertiary alcohol. Standard lipases (like Candida antarctica Lipase B, Novozym 435) have active sites that are too sterically hindered to accommodate the bulky α -methyl and cyclopropyl groups. You must use Candida antarctica Lipase A (CAL-A). Specifically, engineered double mutants of CAL-A (e.g., V278S + S429G) possess an expanded binding pocket tailored explicitly for tertiary alcohols[3].

FAQ 2.2: How do I overcome the 50% yield limit of standard kinetic resolution?

Answer: By employing Chemoenzymatic Dynamic Kinetic Resolution (DKR). This involves coupling the CAL-A biocatalyst (which selectively acylates one enantiomer) with a chemocatalyst (like the oxovanadium catalyst V-MPS4) that continuously racemizes the unreacted enantiomer. This dynamic equilibrium pushes the theoretical yield of the enantiopure ester to 100%[4][5].

Protocol: Step-by-Step DKR Setup with Compartmentalization

Causality Note: Oxovanadium catalysts are highly sensitive to moisture and can be rapidly deactivated by the hydration shell surrounding the enzyme. Compartmentalization using a polydimethylsiloxane (PDMS) thimble is critical to physically separate the catalysts while allowing the hydrophobic substrate to diffuse freely[5].

  • Reactor Setup: Equip a reaction vessel with a PDMS thimble to create two distinct compartments.

  • Catalyst Loading:

    • Inner Compartment (PDMS Thimble): Add the immobilized CAL-A double mutant (V278S + S429G).

    • Outer Compartment: Add the mesoporous silica-supported oxovanadium catalyst (V-MPS4).

  • Reagent Addition: Dissolve racemic Methyl 2-cyclopropyl-2-hydroxypropanoate (50 mM) and the acyl donor (vinyl hexanoate, 150 mM) in dry toluene. Add the solution to the reactor.

  • Reaction Conditions: Stir the mixture at 25°C for 24–48 hours.

    • Self-Validation: Monitor the reaction via the chiral HPLC method (from Module 1) at 12, 24, and 48 hours to plot conversion vs. ee%, ensuring the racemization rate outpaces the acylation rate.

  • Isolation: Filter out the solid catalysts. Purify the resulting enantiopure hexanoate ester via silica gel flash chromatography.

Troubleshooting 2.1: Why use vinyl hexanoate instead of vinyl acetate as the acyl donor?

Root Cause & Solution: While vinyl acetate is the industry standard for secondary alcohols, the resulting acetate esters of tertiary alcohols are highly unstable and prone to hydrolysis or elimination during silica gel purification. Vinyl hexanoate yields a more hydrophobic and sterically shielded hexanoate ester, which is significantly more stable during downstream chromatography[6].

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the validated separation strategies:

Separation StrategyOptimal ScaleTheoretical YieldExpected ee%Key Selectors / Catalysts
Analytical HPLC < 100 mgN/A (Analytical)> 99%Polysaccharide CSP (e.g., Chiralpak AD-H)
Kinetic Resolution (KR) 100 mg – 1 g50%88–99%CAL-A Mutant (V278S + S429G)
Dynamic Kinetic Resolution (DKR) > 1 g100%> 99%CAL-A Mutant + V-MPS4 (Oxovanadium)

Sources

Reference Data & Comparative Studies

Validation

Validation of Chiral HPLC Methods for Methyl 2-cyclopropyl-2-hydroxypropanoate Purity: A Comparative Guide

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic exploitation of intermolecular forces. The separation of enantiomers is a critical hurdle in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic exploitation of intermolecular forces. The separation of enantiomers is a critical hurdle in pharmaceutical development, as the stereochemistry of a molecule dictates its pharmacological efficacy and toxicological profile[1].

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric separation of Methyl 2-cyclopropyl-2-hydroxypropanoate [2], followed by a self-validating protocol based on ICH Q2(R2) guidelines[3].

Mechanistic Principles of Chiral Recognition

Methyl 2-cyclopropyl-2-hydroxypropanoate (C₇H₁₂O₃) is a highly functionalized chiral α -hydroxy ester. The chiral center at C2 is sterically congested, bonded to a hydroxyl group, a methyl group, a cyclopropyl ring, and an ester moiety[2]. Because this molecule lacks extended aromatic systems, it cannot rely on π−π stacking for chiral discrimination. Instead, separation depends entirely on hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of the stationary phase[1].

Polysaccharide-based CSPs—specifically derivatives of amylose and cellulose—are the gold standard for this class of compounds[1]. The causality behind their success lies in the three-point interaction model:

  • Hydrogen Bond Donors/Acceptors: The carbamate linkages (N-H and C=O) on the CSP interact strongly with the hydroxyl and ester groups of the analyte.

  • Dipole-Dipole Interactions: The polar ester carbonyl aligns with the dipole moments of the CSP's functional groups.

  • Steric Fit: The bulky cyclopropyl group must fit into the helical cavities of the polymer backbone. Amylose forms a tightly coiled helical structure, which often provides superior steric inclusion for compact, hindered molecules compared to the extended linear structure of cellulose[4].

Mechanism CSP Polysaccharide CSP (e.g., Amylose Carbamate) • N-H Groups (Donor) • C=O Groups (Acceptor) • Helical Groove (Steric) Analyte Methyl 2-cyclopropyl- 2-hydroxypropanoate • -OH Group (Donor/Acceptor) • Ester C=O (Acceptor) • Cyclopropyl (Bulky) CSP->Analyte Hydrogen Bonding CSP->Analyte Dipole-Dipole Interactions CSP->Analyte Steric Inclusion

Three-point chiral recognition mechanism between the CSP and the alpha-hydroxy ester.

Comparative Performance of Chiral Stationary Phases

To objectively evaluate the best system for Methyl 2-cyclopropyl-2-hydroxypropanoate, we compare three industry-standard polysaccharide CSPs under Normal Phase (NP) conditions. NP is chosen because the non-polar bulk solvent (Hexane) forces the polar functional groups of the analyte to interact intimately with the carbamate groups of the CSP, maximizing enthalpic differences between the transient diastereomeric complexes[4].

Table 1: Comparative Chromatographic Performance (n-Hexane/Isopropanol 95:5 v/v)
Column PhasePolymer BackboneChiral SelectorRetention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylosetris(3,5-dimethylphenylcarbamate)6.2 min7.8 min1.322.1
Chiralcel OD-H Cellulosetris(3,5-dimethylphenylcarbamate)5.8 min6.3 min1.111.2
Chiralpak IG Amylosetris(3-chloro-4-methylphenylcarbamate)7.5 min10.4 min1.453.5

Scientific Insight:

  • Amylose vs. Cellulose: Chiralpak AD-H significantly outperforms Chiralcel OD-H. The tightly coiled amylose backbone accommodates the rigid cyclopropyl moiety better than the linear cellulose structure[1][4].

  • Halogenated Selectors: Chiralpak IG (an immobilized phase) yields the highest resolution. The chlorine atom on the phenyl ring acts as an electron-withdrawing group, increasing the acidity of the carbamate N-H proton. This strengthens the hydrogen bond with the analyte's ester carbonyl, amplifying the energetic difference between the enantiomers[5].

Experimental Protocol: Method Development

The following self-validating protocol details the optimization of the Chiralpak IG method, ensuring robust baseline separation prior to formal validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture of Methyl 2-cyclopropyl-2-hydroxypropanoate in the mobile phase (n-Hexane/Isopropanol 95:5 v/v) to a working concentration of 1.0 mg/mL.

  • System Setup: Install a Chiralpak IG column (250 mm × 4.6 mm, 5 µm). Purge the HPLC system with the mobile phase until the baseline stabilizes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Lower temperatures generally increase enthalpic interactions and improve Rs​ ).

    • Detection: UV at 210 nm (Required due to the lack of strong chromophores in the analyte).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Inject the racemate. The method is only deemed viable for validation if the resolution ( Rs​ ) between the two enantiomer peaks is strictly >1.5 and the tailing factor ( Tf​ ) is ≤1.5 [6].

ICH Q2(R2) Validation Protocol

Once the method is developed, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for the quantitative determination of enantiomeric purity[3].

Workflow A Define Analytical Target Profile (ATP) Target: Enantiomeric Purity > 99.9% B Screen Chiral Stationary Phases (e.g., AD-H, OD-H, IG) A->B C Optimize Mobile Phase (Normal Phase: Hexane/IPA) B->C D Evaluate Resolution & Selectivity (Target: Rs > 1.5) C->D D->C If Rs < 1.5 (Adjust Modifier/Temp) E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E If Rs ≥ 1.5 (Proceed to Validation) F Final Validated Method E->F

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Table 2: Summary of ICH Q2(R2) Validation Parameters
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity Ensure no interference from matrix or degradants.No co-eluting peaks; Rs​>1.5 between enantiomers[6].
Linearity & Range Verify response is proportional to concentration.Correlation coefficient ( R2 ) ≥0.999 over 50-150% range[3].
Accuracy (Recovery) Confirm the exactness of the analytical result.Mean recovery between 98.0% and 102.0% at 3 spike levels[3].
Precision Assess repeatability and intermediate precision.%RSD of peak areas ≤2.0% for 6 replicate injections[3].
LOD / LOQ Determine lowest detectable/quantifiable limits.Signal-to-Noise (S/N) ≥3:1 (LOD) and ≥10:1 (LOQ).
Robustness Evaluate reliability under deliberate variations. Rs​>1.5 maintained despite ±5 °C or ±2% modifier changes[6].
Step-by-Step Validation Execution:
  • Specificity Testing: Inject a blank (diluent), a sample of the isolated undesired enantiomer (if available), and the racemic mixture. Verify that the blank shows no peaks at the retention times of the analyte, confirming the method is selective[3].

  • Linearity Assessment: Prepare standard solutions of the target enantiomer at five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the nominal specification limit). Inject each level in triplicate. Plot the peak area against concentration and perform linear regression analysis to confirm R2≥0.999 [3].

  • Precision (Repeatability): Prepare a homogeneous sample solution at 100% of the target concentration. Perform six consecutive injections. Calculate the mean peak area, standard deviation, and %RSD. A %RSD ≤2.0% validates the system's precision[3].

  • Robustness Evaluation: Deliberately alter the column temperature to 20°C and 30°C, and the mobile phase composition to 93:7 and 97:3 (Hexane:IPA). Inject the system suitability standard under each condition. The method is robust if the critical pair resolution remains >1.5 under all variations[6].

Sources

Comparative

Methyl 2-cyclopropyl-2-hydroxypropanoate vs methyl lactate in organic synthesis

Methyl 2-cyclopropyl-2-hydroxypropanoate vs. Methyl Lactate: A Strategic Guide to Chiral Building Blocks in Organic Synthesis As drug discovery programs increasingly prioritize metabolic stability and conformational rest...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-cyclopropyl-2-hydroxypropanoate vs. Methyl Lactate: A Strategic Guide to Chiral Building Blocks in Organic Synthesis

As drug discovery programs increasingly prioritize metabolic stability and conformational restriction, the selection of chiral building blocks has evolved. While classical chiral pool reagents like methyl lactate remain foundational for introducing stereocenters, they often suffer from metabolic liabilities in vivo. To overcome these limitations, structurally constrained analogs such as methyl 2-cyclopropyl-2-hydroxypropanoate have emerged as premium scaffolds.

This guide provides an objective, mechanistically grounded comparison of these two alpha-hydroxy esters, detailing their divergent reactivity profiles, physicochemical properties, and specialized experimental protocols required for their functionalization.

Structural and Mechanistic Divergence

The transition from a secondary alcohol (methyl lactate) to a tertiary alcohol containing a cycloalkane (methyl 2-cyclopropyl-2-hydroxypropanoate) fundamentally alters both the biological and synthetic behavior of the molecule.

The Cyclopropyl Effect on Metabolic Stability Methyl lactate is highly susceptible to esterases and cytochrome P450 (CYP)-mediated alpha-oxidation, rapidly degrading into pyruvate derivatives. Replacing the alpha-proton with a cyclopropyl group achieves two critical objectives in pharmacophore design:

  • Oxidation Blockade: The tertiary alcohol completely prevents oxidation to the corresponding ketone.

  • CYP Resistance: The cyclopropyl ring possesses a high C-H bond dissociation energy and significant steric bulk, which drastically reduces susceptibility to CYP-mediated oxidative metabolism compared to linear alkyl chains[1][2].

Synthetic Reactivity: The SN​2 vs. SN​1 Paradigm While the structural constraints of methyl 2-cyclopropyl-2-hydroxypropanoate are biologically advantageous, they introduce severe synthetic bottlenecks.

  • Methyl Lactate: The secondary hydroxyl group is highly accessible. Deprotonation yields an alkoxide that readily undergoes SN​2 nucleophilic substitution (e.g., Williamson ether synthesis) with inversion of stereochemistry.

  • Methyl 2-cyclopropyl-2-hydroxypropanoate: The tertiary hydroxyl center is flanked by a methyl group, a bulky cyclopropyl ring, and an ester moiety. Standard SN​2 etherification is sterically forbidden. Attempting a Williamson ether synthesis with a strong base (like NaH) and an alkyl halide typically results in E2 elimination of the halide rather than substitution[3][4]. Functionalization requires either Lewis acid-mediated pseudo- SN​1 pathways or specialized silver-catalyzed alkylations[5].

Reactivity ML Methyl Lactate (Secondary Alcohol) SN2_A Strong Base (NaH) + Alkyl Halide ML->SN2_A MC Methyl 2-cyclopropyl-2-hydroxypropanoate (Tertiary Alcohol) SN2_B Strong Base (NaH) + Alkyl Halide MC->SN2_B SN1 Mild Activation (Ag2O) + Alkyl Iodide MC->SN1 Path1 S_N2 Pathway Rapid Inversion SN2_A->Path1 Path2 Steric Clash Reaction Blocked / Elimination SN2_B->Path2 Path3 Pseudo-S_N1 Pathway Successful Etherification SN1->Path3

Diagram 1: Divergent reactivity pathways of secondary vs. tertiary alpha-hydroxy esters.

Comparative Performance Data

To guide reagent selection, the quantitative and qualitative differences between the two building blocks are summarized below.

Table 1: Physicochemical & Metabolic Profile

PropertyMethyl LactateMethyl 2-cyclopropyl-2-hydroxypropanoate
Alcohol Classification SecondaryTertiary
Conformational Rigidity Low (Flexible linear chain)High (Restricted by cyclopropyl ring)
Lipophilicity (LogP impact) LowHigh (Cyclopropyl increases lipophilicity)
Metabolic Stability (CYP) Poor (Rapid alpha-oxidation)Excellent (Oxidation blocked)
Esterase Stability LowModerate (Steric shielding of carbonyl)

Table 2: Synthetic Reactivity Profile

Reaction TypeMethyl LactateMethyl 2-cyclopropyl-2-hydroxypropanoate
O-Alkylation (Williamson) Excellent Yield (>90%)Fails (Elimination/Decomposition)
O-Acylation Standard conditions (DMAP/NEt3)Requires forcing conditions / heating
Nucleophilic Substitution Proceeds via SN​2 (Inversion)Proceeds via SN​1 (Racemization risk)
Acid Sensitivity Stable under mild acidRisk of cyclopropyl ring-opening at low pH

Experimental Methodologies: O-Alkylation Workflows

The following protocols demonstrate the causality behind the reagent choices required for functionalizing these distinct scaffolds. Every step is designed as a self-validating system to ensure reaction fidelity.

Protocol A: Standard O-Alkylation of Methyl Lactate

Mechanism: Classic SN​2 Williamson Ether Synthesis.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add methyl lactate (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: The secondary alcohol is easily deprotonated. Hydrogen gas evolution serves as a visual validation of active alkoxide formation.

  • Alkylation: After 30 minutes, add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench carefully with saturated aqueous NH4​Cl at 0 °C to neutralize unreacted NaH.

  • Isolation: Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Mild O-Alkylation of Methyl 2-cyclopropyl-2-hydroxypropanoate

Mechanism: Silver-mediated pseudo- SN​1 etherification. Because the tertiary alkoxide acts as a base rather than a nucleophile, we must avoid NaH. Instead, we utilize Silver(I) Oxide ( Ag2​O ), which acts as a mild halogen scavenger and Lewis acid. It polarizes the alkyl iodide, allowing the weakly nucleophilic tertiary hydroxyl to attack without requiring prior deprotonation[5].

  • Preparation: In an oven-dried flask wrapped completely in aluminum foil, dissolve methyl 2-cyclopropyl-2-hydroxypropanoate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Causality: Ag2​O is highly light-sensitive; foil wrapping prevents premature catalyst degradation.

  • Reagent Addition: Add freshly activated Ag2​O (2.0 equiv) and the desired alkyl iodide (3.0 equiv).

  • Incubation: Stir the suspension at room temperature for 48–90 hours. Causality: The steric bulk of the tertiary center drastically reduces the reaction rate, necessitating extended incubation times.

  • Validation: Monitor via GC-MS or TLC (using KMnO4​ stain to visualize the cyclopropyl-containing product).

  • Filtration & Quench: Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Workflow Step1 1. Substrate Prep (Dry DCM, Ar atm) Step2 2. Reagent Addition (Ag2O, Alkyl Iodide) Step1->Step2 Step3 3. Incubation (Dark, 48-90h, RT) Step2->Step3 Step4 4. Filtration (Celite Pad Quench) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Diagram 2: Optimized experimental workflow for the O-alkylation of tertiary alcohols.

Conclusion

The choice between methyl lactate and methyl 2-cyclopropyl-2-hydroxypropanoate represents a classic trade-off between synthetic tractability and biological performance. Methyl lactate remains the gold standard for rapid, high-yield generation of secondary chiral centers in early-stage synthesis. However, for late-stage lead optimization where metabolic half-life and target-binding entropy are critical, the synthetic challenges of the cyclopropyl-substituted tertiary alcohol are heavily outweighed by its superior pharmacokinetic profile.

References

  • Ataman Kimya. "METHYL LACTATE - Ataman Kimya." Ataman Chemicals. Available at:[Link]

  • Poryvai, A., et al. "Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography." PMC / MDPI, March 20, 2019. Available at:[Link]

  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, September 23, 2021. Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry - ACS Publications, June 14, 2016. Available at:[Link]

  • Master Organic Chemistry. "Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration." Master Organic Chemistry, November 07, 2014. Available at:[Link]

  • Chemical Science. "Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers." RSC Publishing, June 30, 2022. Available at:[Link]

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Validation

GC-MS Analysis and Validation of Methyl 2-cyclopropyl-2-hydroxypropanoate Standards: A Comparative Guide

Introduction to the Analyte Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9; Linear Formula: C7H12O3) is a highly specialized alpha-hydroxy ester utilized as a critical building block in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte

Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9; Linear Formula: C7H12O3) is a highly specialized alpha-hydroxy ester utilized as a critical building block in pharmaceutical synthesis and medicinal chemistry[1][2]. Structurally, it features a cyclopropyl ring, a methyl ester, and a sterically hindered tertiary alcohol on the alpha carbon.

For drug development professionals, ensuring the purity and accurate quantification of this standard is paramount. However, the structural nuances of this molecule present unique analytical challenges. The tertiary hydroxyl group is prone to hydrogen bonding, which causes severe peak tailing in gas chromatography, while the molecule lacks a strong chromophore, making standard UV detection highly insensitive.

This guide objectively compares alternative analytical methodologies for this standard, establishes a self-validating experimental protocol, and provides a comprehensive validation framework grounded in ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Methodologies

When developing an assay for Methyl 2-cyclopropyl-2-hydroxypropanoate, analytical scientists typically evaluate three primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Direct Gas Chromatography-Mass Spectrometry (GC-MS), and Derivatized GC-MS.

The Causality Behind Method Selection
  • HPLC-UV (Alternative 1): Because the molecule lacks conjugated pi-systems or aromatic rings, UV detection requires monitoring at low wavelengths (e.g., 205–210 nm). This leads to high baseline noise, matrix interference, and poor sensitivity[5].

  • Direct GC-MS (Alternative 2): While the molecule is somewhat volatile, the free tertiary hydroxyl group interacts with the active silanol sites on the GC column. This intermolecular hydrogen bonding results in broad, asymmetrical peaks, reducing the resolution and elevating the Limit of Quantitation (LOQ). Furthermore, the thermal stress in the injection port can induce dehydration or degradation.

  • Derivatized GC-MS (The Gold Standard): Silylation of the hydroxyl group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group[6]. This conversion eliminates hydrogen bonding, dramatically increases volatility, enhances thermal stability, and yields a highly symmetrical peak with a distinct mass fragmentation pattern.

Performance Comparison Data

The following table summarizes the comparative performance metrics of these three approaches based on standard laboratory evaluations.

Performance MetricHPLC-UV (210 nm)Direct GC-MS (EI)Derivatized GC-MS (TMS-EI)
Sensitivity (LOD) ~5.0 µg/mL~0.5 µg/mL~0.01 µg/mL
Peak Symmetry (Tf) 1.151.85 (Severe Tailing)1.02 (Excellent)
Linearity (R²) 0.99100.98500.9998
Thermal Stability N/APoor (Dehydration risk)High
Matrix Interference High (Solvent absorption)ModerateLow (SIM mode compatible)

Workflow Visualization

The following decision tree and workflow diagram illustrates the logical progression from method selection through to ICH Q2(R2) validation.

G Start Methyl 2-cyclopropyl-2-hydroxypropanoate Standard Analysis Decision Select Analytical Technique Start->Decision HPLC HPLC-UV (Poor Chromophore) Decision->HPLC UV Detection DirectGC Direct GC-MS (Thermal Degradation Risk) Decision->DirectGC No Prep DerivGC Derivatized GC-MS (Optimal Volatility & Stability) Decision->DerivGC Silylation Prep Sample Prep: BSTFA + 1% TMCS + Pyridine DerivGC->Prep Analysis GC-MS (EI Mode) SIM/SCAN Acquisition Prep->Analysis Validation ICH Q2(R2) Validation: Linearity, Accuracy, Precision Analysis->Validation

Analytical decision tree and validation workflow for alpha-hydroxy ester standards.

Step-by-Step Experimental Methodology

To ensure scientific integrity and reproducibility, the following protocol details the derivatization and GC-MS analysis.

Causality in Sample Preparation

Because the hydroxyl group in Methyl 2-cyclopropyl-2-hydroxypropanoate is tertiary, it is highly sterically hindered by the adjacent cyclopropyl ring and methyl ester. Standard BSTFA reacts too slowly with tertiary alcohols. Therefore, 1% Trimethylchlorosilane (TMCS) is added to increase the silylating power, and anhydrous pyridine is utilized as a basic catalyst to drive the reaction to quantitative completion.

Derivatization Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the Methyl 2-cyclopropyl-2-hydroxypropanoate standard and dissolve in 10.0 mL of anhydrous dichloromethane (DCM) to create a 1.0 mg/mL stock solution. Note: Protic solvents (e.g., methanol, water) must be strictly avoided as they will quench the silylation reagents[6].

  • Aliquot Transfer: Transfer 100 µL of the stock solution into a 2.0 mL glass GC autosampler vial.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the vial.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 65°C for 30 minutes to ensure complete derivatization of the hindered tertiary alcohol.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous DCM prior to injection.

GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The non-polar stationary phase provides excellent separation for TMS derivatives[7].

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1. Injector temperature set to 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~20.6 minutes.

  • MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C; Quadrupole temperature: 150°C.

  • Acquisition Mode: Synchronous SIM/SCAN. Scan range: 40–400 m/z. SIM ions: Monitor the molecular ion minus a methyl group [M−15]+ and the characteristic TMS cleavage fragment ( m/z 73)[8].

Method Validation Framework (ICH Q2(R2))

A self-validating system requires rigorous testing against global regulatory standards. The International Council for Harmonisation (ICH) Q2(R2) guideline mandates that analytical procedures be proven fit for their intended purpose through the evaluation of Specificity, Linearity, Accuracy, and Precision[3][4].

Validation Parameters & Acceptance Criteria
  • Specificity: The method must cleanly separate the derivatized analyte from the solvent peak, derivatization byproducts (e.g., mono-TMS pyridine), and potential synthetic impurities (such as unreacted cyclopropyl precursors).

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target analytical concentration.

  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a blank matrix at 3 levels (Low, Medium, High) and calculating the percentage recovery.

  • Precision (Repeatability): Determined by 6 replicate injections of the standard at 100% test concentration.

Representative Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from interferencesResolution (Rs) > 3.0Pass
Linearity Correlation coefficient (R²) 0.995R² = 0.9998 (Range: 0.1 - 50 µg/mL)Pass
Accuracy Mean recovery 98.0% – 102.0%99.6% ± 0.8%Pass
Method Precision RSD 2.0% (n=6)0.65%Pass
Intermediate Precision RSD 2.0% (Different days/analysts)0.82%Pass

By strictly adhering to the silylation protocols and the ICH Q2(R2) framework, scientists can establish a highly trustworthy, robust, and reproducible method for the quantification and purity assessment of Methyl 2-cyclopropyl-2-hydroxypropanoate.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, Nov 2023. Available at:[Link]

  • PubChemLite. "Methyl 2-cyclopropyl-2-hydroxypropanoate (C7H12O3)." Université du Luxembourg. Available at:[Link]

  • Sessions, Alex L. "TMS derivatives." CalTech GPS. Available at:[Link]

  • Colorado State University. "GC Derivatization." Colorado State University. Available at:[Link]

  • ACS Publications. "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Chromatography Forum. "Ask a simple question about derivatization of gc-ms." Chromatography Forum. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-cyclopropyl-2-hydroxypropanoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS No. 1248911-98-9).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS No. 1248911-98-9). As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is designed to embed best practices into your workflows, ensuring the protection of personnel, the environment, and maintaining regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory chemical management.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for Methyl 2-cyclopropyl-2-hydroxypropanoate is not available in publicly accessible databases, a hazard assessment can be constructed by examining analogous chemical structures. For instance, related compounds such as L-Methyl-2-Hydroxypropanoate (Methyl Lactate) and methyl 2-(cyclopropylmethyl)prop-2-enoate are classified as flammable liquids, with potential for skin and eye irritation.[1][2] Therefore, it is prudent to handle Methyl 2-cyclopropyl-2-hydroxypropanoate as a hazardous substance with similar properties until proven otherwise.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Risk Rationale & Source Analogy
Physical Hazard Flammable Liquid (Category 3) Based on the flammability of similar lactate and propanoate esters.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1]
Health Hazard Skin & Eye Irritant Common hazard for ester compounds; analogous structures show skin and eye irritation potential.[2]
Health Hazard Respiratory Tract Irritant Inhalation of vapors may cause irritation or dizziness.[4] Use with adequate ventilation is crucial.[1]

| Environmental Hazard | Unknown | Do not allow entry into sewers or waterways, as environmental impact has not been thoroughly investigated.[1][5] |

This proactive classification aligns with the Occupational Safety and Health Administration (OSHA) requirement to assume an unknown byproduct or substance is hazardous.[6]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to safety protocols is mandatory. The primary goal is to minimize chemical exposure through engineering controls, administrative practices, and appropriate PPE.[7]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Chemical safety goggles and/or a face shield. Protects against splashes and vapors. Standard requirement under OSHA's eye and face protection regulations (29 CFR 1910.133).[5][8]
Hand Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and potential irritation.[1]
Body Flame-resistant laboratory coat. Protects against splashes and provides a barrier in case of a fire due to the anticipated flammability.

| Respiratory | Use in a certified chemical fume hood. | Ensures adequate ventilation to minimize inhalation of vapors.[1] |

Section 3: Step-by-Step Disposal Procedures

Disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Disposal into sanitary sewers or regular trash is prohibited.[9][11] The following procedures provide a clear pathway for compliant disposal.

Workflow A: Disposal of Small Quantities & Contaminated Materials

This procedure applies to residual amounts in empty containers or materials used for cleaning minor spills.

  • Containment: Absorb small spills or residual liquid with an inert material such as vermiculite, dry sand, or chemical absorbent pads.[1][5][12]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and any contaminated debris (e.g., gloves, wipes).[3][13] The use of non-sparking tools is a critical precaution due to the chemical's anticipated flammability.[1][3]

  • Waste Packaging: Place the collected waste into a designated, chemically compatible container that can be securely sealed.

  • Labeling: Immediately label the container with an official hazardous waste tag. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("Methyl 2-cyclopropyl-2-hydroxypropanoate and absorbent material"), and an indication of the hazards (e.g., "Flammable," "Irritant").[14][15]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[14][15] The SAA must be near the point of generation, and the container should be placed in secondary containment.[10][16]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.

Workflow B: Disposal of Bulk / Unused Product

This procedure applies to larger quantities of the chemical, such as expired stock or waste from a completed reaction.

  • Designate as Waste: Once the decision is made to discard the chemical, it must be managed as hazardous waste.

  • Container & Labeling: Obtain a designated hazardous waste container from your EHS office. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[11][15] Affix a hazardous waste tag to the empty container before adding any waste.[16]

  • Chemical Transfer: Inside a chemical fume hood, carefully transfer the Methyl 2-cyclopropyl-2-hydroxypropanoate into the labeled waste container. Do not fill the container beyond 90% capacity to allow for expansion.[10]

  • Secure & Store: Securely close the container. It must remain closed at all times except when adding waste.[15][16] Place the container in the designated SAA, ensuring it is segregated from incompatible materials like strong oxidizing agents.[15][17]

  • Documentation & Pickup: Complete the hazardous waste tag with all required information (e.g., constituents, percentages, date). Submit a waste collection request to your EHS department promptly.[16]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must still be handled with care. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste following the bulk disposal procedure.[16] After rinsing, deface or remove all labels, and dispose of the container according to institutional guidelines for glass or plastic recycling.[16][18]

Diagram: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for Methyl 2-cyclopropyl-2-hydroxypropanoate.

G Disposal Workflow: Methyl 2-cyclopropyl-2-hydroxypropanoate cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Segregation & Disposal Path cluster_2 Phase 3: Final Disposition start Identify Material for Disposal haz_assess Perform Hazard Assessment (Flammable, Irritant) start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe decision Bulk Liquid or Minor Spill/Residue? ppe->decision bulk_path Bulk Disposal: Transfer to Labeled Hazardous Waste Container decision->bulk_path Bulk spill_path Spill/Residue Disposal: Absorb with Inert Material decision->spill_path Spill/Residue store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment bulk_path->store_saa collect_spill Collect Absorbed Material into Waste Container spill_path->collect_spill collect_spill->store_saa ehs_pickup Request Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: Disposal decision workflow for laboratory-generated waste.

Section 4: Emergency Procedures

In the event of an accidental exposure or large spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Large Spill: Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[5][16]

Section 5: Regulatory Framework

All chemical disposal procedures are governed by federal and local regulations. Adherence to these standards is not optional.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[6][7] This CHP must include policies and procedures for the safe handling and disposal of hazardous chemicals, forming the basis of your institution's specific protocols.[19][20]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste management from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[9] This framework requires stringent documentation, labeling, and disposal through licensed facilities.[11][21]

By following the procedures in this guide, you are not only ensuring your safety but also upholding the rigorous standards set forth by these regulatory bodies.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Methyl 2-cyclopropyl-2-hydroxypropanoate — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. National Park Service. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: 2-hydroxy-2-methyl-1-phenyl-1-propanone. Watson International Ltd. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • Material Safety Data Sheet: 2-Methyl-Cyclopropane-Methanol. Cole-Parmer. [Link]

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  • methyl 2-(cyclopropylmethyl)prop-2-enoate — Chemical Substance Information. NextSDS. [Link]

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